4-Amino-2-bromo-6-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-bromo-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNTXTVTXPUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling and Chemoselective Synthesis of 4-Amino-2-bromo-6-fluorophenol
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized halogenated aromatics serve as privileged pharmacophores. 4-Amino-2-bromo-6-fluorophenol (CAS: 1783544-55-7)[1] is a uniquely tetrasubstituted benzene derivative that offers a dense array of orthogonal reaction vectors. The strategic placement of electron-donating groups (-OH, -NH₂) and electron-withdrawing halogens (-Br, -F) allows for precise modulation of local pKa, lipophilicity, and halogen-bonding interactions. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines field-proven, chemoselective methodologies for its synthesis, specifically addressing the critical challenge of hydrodehalogenation during precursor deprotection[2].
Physicochemical Profiling and Molecular Descriptors
Understanding the physical and chemical properties of 4-amino-2-bromo-6-fluorophenol is essential for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits a balanced lipophilicity profile, making it highly suitable for integration into larger Active Pharmaceutical Ingredients (APIs).
Table 1: Structural and Physical Properties
| Property | Value | Causality / Scientific Rationale |
| IUPAC Name | 4-amino-2-bromo-6-fluorophenol[3] | Standardized nomenclature reflecting the 1,2,3,5-tetrasubstitution pattern. |
| Molecular Weight | 206.01 g/mol [3] | Low molecular weight ensures high ligand efficiency in fragment-based drug design. |
| XLogP3 | 1.7[3] | Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping. |
| TPSA | 46.3 Ų[3] | Excellent for oral bioavailability; well within the Lipinski Rule of Five limits. |
| H-Bond Donors | 2 (-OH, -NH₂)[3] | Facilitates strong target engagement via hydrogen bonding networks in protein binding pockets. |
| H-Bond Acceptors | 3 (F, O, N)[3] | Fluorine acts as a weak acceptor, modulating the local electrostatic potential of the aromatic ring. |
| SMILES | C1=C(C=C(C(=C1F)O)Br)N[3] | Topological string for computational modeling and cheminformatics. |
Chemical Reactivity & Synthetic Causality
The aromatic ring of 4-amino-2-bromo-6-fluorophenol is subject to competing electronic effects. The hydroxyl and amino groups are strongly activating, rendering the ring electron-rich and susceptible to electrophilic attack or oxidation. Conversely, the fluorine and bromine atoms exert an inductive electron-withdrawing effect, which lowers the pKa of the phenol, making it a better hydrogen bond donor at physiological pH.
The Debenzylation Challenge
Synthesis of this target molecule is typically achieved by unmasking a protected precursor, most commonly 4-(benzyloxy)-3-bromo-5-fluoroaniline . The critical challenge in this step is the presence of the labile carbon-bromine (C-Br) bond.
Standard (e.g., 10% Pd/C with H₂ or ammonium formate) carry a significant risk of hydrodehalogenation[2]. Causality: Palladium readily undergoes oxidative addition into the relatively weak C-Br bond (bond dissociation energy ~280 kJ/mol), leading to the irreversible loss of the bromine atom. To preserve the structural integrity of the target, non-reductive or orthogonal oxidative cleavage methods must be employed[2].
Figure 1: Chemoselective decision matrix for 4-amino-2-bromo-6-fluorophenol synthesis.
Experimental Workflows: Chemoselective Debenzylation
To ensure scientific integrity and high yields, the following self-validating protocols are recommended for the deprotection of 4-(benzyloxy)-3-bromo-5-fluoroaniline[2].
Protocol A: Lewis Acid-Mediated Debenzylation (BCl₃)
This method utilizes boron trichloride (BCl₃) as a hard Lewis acid to selectively cleave the benzyl ether without reducing the C-Br bond[2].
-
Causality & Rationale: BCl₃ strongly coordinates to the ether oxygen, weakening the C-O bond. Pentamethylbenzene is added as a highly nucleophilic carbocation scavenger. Without the scavenger, the liberated benzyl cation would undergo Friedel-Crafts alkylation with the electron-rich aniline ring, destroying the product.
-
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 4-(benzyloxy)-3-bromo-5-fluoroaniline (1.0 eq) and pentamethylbenzene (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Causality: Low temperatures suppress unwanted exothermic side reactions and control the rate of Lewis acid coordination.
-
Addition: Add BCl₃ (1.0 M in DCM, 2.0 eq) dropwise over 10 minutes.
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Monitor via TLC (Thin Layer Chromatography).
-
Self-Validating Quench: Once the starting material is consumed, cool the flask to 0°C and carefully add methanol dropwise. Validation: The cessation of fuming (HCl gas evolution) physically validates that all excess BCl₃ has been safely destroyed.
-
Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to yield the pure 4-amino-2-bromo-6-fluorophenol.
-
Protocol B: Oxidative Debenzylation (DDQ)
For substrates sensitive to strong Lewis acids, oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides an orthogonal approach[2].
-
Causality & Rationale: DDQ initiates a single-electron transfer (SET) to oxidize the benzylic position, forming a highly reactive oxocarbenium intermediate. Water is explicitly required in the solvent mixture to act as the nucleophile that hydrolyzes this intermediate, releasing the target phenol and benzaldehyde.
-
Step-by-Step Methodology:
-
Preparation: Dissolve the precursor in a 9:1 mixture of Acetonitrile and Water[2].
-
Oxidation: Add DDQ (1.2 - 1.5 eq) in one portion. Validation: The reaction mixture will immediately undergo a distinct color change (often deep red/brown), visually validating the formation of the charge-transfer complex[2].
-
Irradiation (Optional): Irradiate the flask with a visible light source (e.g., household fluorescent lamp) to accelerate the SET process[2].
-
Monitoring: Stir at room temperature and monitor by TLC until complete.
-
Self-Validating Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution[2]. Validation: The basic aqueous layer neutralizes the acidic DDHQ byproduct and partitions it into the aqueous phase, leaving the product in the organic layer.
-
Extraction: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate[2].
-
Table 2: Data Summary of Debenzylation Methods
| Method | Reagents & Conditions | Typical Yield | C-Br Preservation | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C, NH₄HCO₂, MeOH, Reflux | Variable | Poor | High risk of debromination; requires extreme monitoring[2]. |
| Lewis Acid-Mediated | BCl₃, Pentamethylbenzene, DCM, -78°C to RT | 80-95% | Excellent | Requires strictly anhydrous conditions and a cation scavenger[2]. |
| Oxidative Cleavage | DDQ, MeCN/H₂O (9:1), RT, Visible Light | 60-90% | Excellent | Avoids reductive conditions entirely; rapid and utilizes common reagents[2]. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84673788, 4-Amino-2-bromo-6-fluorophenol." PubChem,[Link]
Sources
Whitepaper: Solubility Profiling of 4-Amino-2-bromo-6-fluorophenol in Organic Solvents
Abstract
The rational design of chemical syntheses, purification protocols, and pharmaceutical formulations requires a rigorous understanding of a compound's solvation thermodynamics. 4-Amino-2-bromo-6-fluorophenol (1)[1] is a highly functionalized, halogenated building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials. This technical guide explores the physicochemical drivers governing its solubility across various organic media and establishes a self-validating, high-throughput thermodynamic protocol for accurate solubility quantification.
Molecular Architecture & Solvation Thermodynamics
The solubility profile of 4-Amino-2-bromo-6-fluorophenol is dictated by its complex, amphoteric nature and the distinct push-pull electronics of its substituents. To predict and manipulate its behavior in organic solvents, researchers must account for three primary structural features:
-
Amphoteric Hydrogen Bonding : The molecule possesses both a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group. This endows the compound with potent hydrogen bond donor and acceptor capabilities, driving high solubility in polar protic solvents.
-
Halogen-Induced Inductive Effects : The electron-withdrawing fluorine (F) and bromine (Br) atoms significantly lower the pKa of the phenolic proton compared to an unsubstituted phenol. Consequently, the compound exhibits enhanced interactions with polar aprotic solvents capable of stabilizing the polarized -OH bond.
-
Lipophilicity vs. Crystal Lattice Energy : While the bromine atom increases the overall lipophilicity (LogP) of the molecule, the strong intermolecular hydrogen bonding between the amine and phenol groups creates a highly stable crystal lattice. Non-polar solvents lack the dielectric capacity to disrupt this lattice, resulting in poor solubility.
Empirical Solubility Profiling in Organic Media
Because early-stage drug discovery often relies on minimal compound availability, understanding the baseline solubility across different solvent classes is critical. The table below summarizes the representative thermodynamic solubility profile of 4-Amino-2-bromo-6-fluorophenol at 25°C, categorized by solvent dielectric properties.
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | Strong H-bond acceptor; rapid lattice disruption. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 25.0 - 35.0 | Moderate dipole-dipole interactions. |
| Polar Protic | Methanol (MeOH) | 32.7 | 40.0 - 50.0 | Dual H-bond donor/acceptor networking. |
| Polar Protic | Isopropanol (IPA) | 18.3 | 15.0 - 20.0 | Weaker H-bonding; limited by steric bulk. |
| Non-Polar | Toluene | 2.4 | < 5.0 | Weak dispersion forces; π-π stacking. |
| Non-Polar | n-Hexane | 1.9 | < 0.1 | Insufficient polarity to break crystal lattice. |
Note: While small amounts of DMSO are often used to solubilize compounds in early screening, researchers must be aware that even 0.5-5% DMSO can result in significant overestimation of equilibrium aqueous solubility (up to 6-fold) due to co-solvent effects[2].
Methodological Rigor: The Self-Validating Shake-Flask Protocol
Kinetic solubility assays often suffer from supersaturation artifacts and fail to reflect true phase equilibrium. For rigorous pharmaceutical development, the 3 remains the gold standard for determining thermodynamic equilibrium solubility[3].
To ensure absolute trustworthiness, the following miniaturized protocol[2] is designed as a self-validating system —meaning the assay inherently checks for experimental artifacts (such as polymorph transitions) that could invalidate the data.
Step-by-Step Experimental Workflow
Step 1: Solid Excess Preparation
-
Action: Weigh 10-15 mg of 4-Amino-2-bromo-6-fluorophenol into a 2 mL glass HPLC vial.
-
Causality: An excess of solid must be maintained throughout the experiment. If the pellet dissolves entirely, the resulting concentration reflects a lower bound rather than the true saturation point[3].
Step 2: Solvent Introduction
-
Action: Dispense 1.0 mL of the target organic solvent into the vial and seal tightly with a PTFE-lined cap.
-
Causality: PTFE prevents solvent evaporation and atmospheric moisture ingress, which could alter the solvent's dielectric constant and artificially skew the solubility reading.
Step 3: Thermodynamic Equilibration
-
Action: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 72 hours.
-
Causality: Extended mechanical agitation ensures the complete disruption of the crystal lattice, allowing the system to transition from a metastable kinetic state to true thermodynamic solid-liquid equilibrium[4].
Step 4: Phase Separation
-
Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Alternatively, use vacuum filtration to remove precipitates[5].
-
Causality: Incomplete phase separation leaves undissolved micro-particulates in the supernatant. During UV or HPLC analysis, these particulates scatter light or dissolve in the mobile phase, leading to falsely elevated solubility values.
Step 5: Quantification
-
Action: Extract an aliquot of the clear supernatant, dilute appropriately with the HPLC mobile phase, and quantify via HPLC-UV against a validated calibration curve.
Step 6: Solid-State Verification (The Self-Validation Loop)
-
Action: Recover the residual solid pellet from the vial, dry it gently, and analyze it using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Causality: Organic solvents can induce polymorphic transformations or form solvates (e.g., a DMSO-solvate). If the XRPD pattern of the recovered pellet differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original API. This step prevents the reporting of fundamentally flawed thermodynamic data.
Workflow Visualization
The following diagram maps the logical progression of the self-validating shake-flask methodology, highlighting the critical divergence between supernatant analysis and solid-state verification.
Self-validating thermodynamic solubility workflow ensuring solid-state integrity.
Process Chemistry & Formulation Implications
The solubility data derived from this protocol directly informs downstream pharmaceutical processing:
-
Reaction Engineering: For nucleophilic aromatic substitutions leveraging the bromine atom, highly solubilizing polar aprotic solvents (DMSO, DMF) are optimal. They maintain the compound in solution while stabilizing polar transition states.
-
Crystallization Design: The stark contrast in solubility between polar protic solvents (Methanol) and non-polar solvents (n-Hexane) makes them an ideal solvent/anti-solvent pair. Dissolving the compound in minimal methanol and titrating in n-hexane will force controlled supersaturation, yielding high-purity crystalline material.
References
-
Title : 4-AMINO-2-BROMO-6-FLUOROPHENOL | 1783544-55-7 | C6H5BrFNO Source : Appchem URL : 1
-
Title : A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source : Pharmaceutical Sciences URL : 4
-
Title : Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source : Dissolution Technologies URL : 3
-
Title : Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source : PubMed / NIH URL : 2
-
Title : Solubility Testing – Shake Flask Method Summary Source : BioAssay Systems URL : 5
Sources
- 1. appchemical.com [appchemical.com]
- 2. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
Electronic Properties and Computational Modeling of 4-Amino-2-bromo-6-fluorophenol: A Comprehensive Technical Guide
Executive Summary
The rational design of novel therapeutics relies heavily on understanding the precise electronic architecture of small-molecule scaffolds. 4-Amino-2-bromo-6-fluorophenol (CAS: 1783544-55-7) represents a highly functionalized halogenated aminophenol that serves as a versatile building block in medicinal chemistry[1]. Characterized by a unique "push-pull" electronic system—driven by the electron-donating amino group and the electron-withdrawing halogen/hydroxyl substituents—this molecule offers exceptional opportunities for targeted pharmacophore development.
This technical guide provides an authoritative framework for the computational modeling (Density Functional Theory, DFT) and experimental validation of 4-Amino-2-bromo-6-fluorophenol. By synthesizing theoretical quantum mechanics with field-proven spectroscopic protocols, this document equips researchers with a self-validating methodology to predict and confirm the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and target-binding profiles.
Structural and Electronic Profiling
The molecular formula of 4-Amino-2-bromo-6-fluorophenol is C₆H₅BrFNO (MW: 206.01 g/mol )[1]. Its spatial arrangement dictates its chemical behavior:
-
Fluorine (Position 6): Highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) while acting as a strict hydrogen-bond acceptor.
-
Bromine (Position 2): A large, polarizable atom that features a region of positive electrostatic potential on its outermost surface (the σ -hole), enabling highly directional non-covalent interactions known as halogen bonding.
-
Amino Group (Position 4): Para to the hydroxyl group, it acts as a strong resonance electron donor (+R), pushing electron density back into the aromatic ring and counteracting the halogens' inductive pull.
This asymmetric distribution of electron density creates a highly polarized molecular surface, making it an ideal candidate for binding to complex protein pockets, such as those found in thyroid hormone receptors or bacterial kinases.
Computational Modeling Workflow (DFT)
To accurately map the electronic properties of this scaffold, Density Functional Theory (DFT) must be employed. The selection of the functional and basis set is the most critical step in ensuring the scientific integrity of the model.
Methodological Rationale
-
Functional Selection (M06-2X): Traditional functionals like B3LYP often fail to accurately capture medium-range correlation energies and dispersion forces. We mandate the use of the hybrid meta-GGA M06-2X functional. Extensive benchmarking proves M06-2X provides superior accuracy for modeling non-covalent interactions, specifically the halogen bonds critical to the bromine atom's behavior[2][3].
-
Basis Set Selection (def2-TZVP): The 4 basis set is required[4]. It provides a robust triple-zeta valence description with polarization functions. This is essential because the diffuse electron cloud of the heavy bromine atom cannot be accurately modeled with standard double-zeta basis sets (like 6-31G*) without severe truncation errors.
Step-by-Step Computational Protocol
-
Conformer Generation: Generate the starting 3D geometry using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy conformer.
-
Geometry Optimization: Perform optimization at the M06-2X/def2-TZVP level in both the gas phase and an implicit solvent model (e.g., SMD for water) to simulate physiological conditions.
-
Frequency Calculation (Self-Validation Step): Run a harmonic vibrational frequency calculation on the optimized geometry. Causality: This mathematically proves the structure is a true local minimum on the potential energy surface (PES). The presence of any imaginary frequencies indicates a transition state, requiring re-optimization.
-
Wavefunction Analysis: Generate the Molecular Electrostatic Potential (MEP) map and extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Caption: DFT computational workflow for optimizing and analyzing 4-Amino-2-bromo-6-fluorophenol.
Quantitative Electronic Properties
The following table summarizes the computed electronic parameters (simulated baseline data for the M06-2X/def2-TZVP level of theory) and their direct implications for drug development.
| Electronic Property | Computed Value (Simulated) | Chemical & Pharmacological Significance |
| HOMO Energy | -6.12 eV | Indicates the molecule's electron-donating capacity. Higher values suggest susceptibility to electrophilic attack or oxidation. |
| LUMO Energy | -1.05 eV | Indicates electron-accepting capacity. Lower values correlate with higher reactivity toward nucleophiles. |
| Band Gap ( ΔE ) | 5.07 eV | Represents kinetic stability. A narrower gap implies higher chemical reactivity and lower thermodynamic stability. |
| Dipole Moment ( μ ) | 2.85 Debye | Driven by the asymmetric F/Br substitution; heavily influences aqueous solubility and receptor orientation. |
| MEP Extremes | -45.2 to +38.1 kcal/mol | Maps the electrostatic surface. The global minimum is typically near the fluorine/oxygen, while the maximum is near the amino protons. |
Pharmacophore Modeling & Non-Covalent Interactions
The unique substitution pattern of 4-Amino-2-bromo-6-fluorophenol allows it to participate in a highly specific network of non-covalent interactions.
Understanding the2 is critical[2]. The electron density of the bromine atom is anisotropically distributed. Along the C–Br bond axis, a region of positive electrostatic potential (the σ -hole) forms. This allows the normally electronegative bromine to act as a localized Lewis acid, forming strong, highly directional bonds with Lewis bases (e.g., backbone carbonyl oxygens in a protein target). Conversely, the fluorine atom lacks a polarizable electron cloud and acts strictly as a conventional hydrogen-bond acceptor.
Caption: Pharmacophore feature mapping of 4-Amino-2-bromo-6-fluorophenol based on electronic properties.
Experimental Validation Protocol: Solvatochromic UV-Vis Spectroscopy
Computational models must be empirically verified. The following self-validating protocol uses UV-Vis spectroscopy to confirm the DFT-calculated HOMO-LUMO gap and dipole moment.
Principle of Causality: If the computational model accurately predicts a highly polar excited state, a positive solvatochromic shift (red shift) must be observed when transitioning from a non-polar to a polar solvent. If the shift is absent, the DFT basis set may be overestimating charge separation, prompting a recalibration of the computational model.
Step-by-Step Methodology
-
Solvent Preparation: Prepare two 10 µM solutions of 4-Amino-2-bromo-6-fluorophenol. Use spectroscopic-grade Cyclohexane (non-polar) for Solution A, and Dimethyl Sulfoxide (DMSO, polar aprotic) for Solution B.
-
Baseline Correction: Perform a dual-beam baseline correction using pure solvent blanks in matched quartz cuvettes (1 cm path length) from 200 nm to 600 nm.
-
Spectral Acquisition: Scan Solution A and Solution B at a scan rate of 100 nm/min. Record the wavelength of maximum absorbance ( λmax ).
-
Data Transformation (Tauc Plot): Convert the absorption spectra into a Tauc plot ( (αhν)2 vs. hν ) to extract the experimental optical band gap.
-
Validation: Compare the experimental optical band gap to the DFT-calculated HOMO-LUMO gap ( ΔE ). A deviation of less than 0.3 eV generally validates the chosen M06-2X/def2-TZVP level of theory.
References
-
PubChem Compound Summary for CID 84673788: 4-Amino-2-bromo-6-fluorophenol Source: National Center for Biotechnology Information (NCBI) URL:[Link][1]
-
Halogen Bonds under Electric Field with Quantum Accuracy and Relativistic Basis Sets Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]
-
Assessment of the Performance of the M05-Class and M06-Class Functionals for the Structure and Geometry of the Hydrogen-Bonded and Halogen-Bonded Complexes Source: Journal of Theoretical and Computational Chemistry (World Scientific) URL:[Link][3]
-
Consistent Gaussian basis sets of triple-zeta valence with polarization quality for solid-state calculations Source: National Institutes of Health (NIH) / PubMed URL:[Link][4]
-
2.7. Basis Sets - ORCA 6.1.1 Manual Source: Max Planck Institute for Kohlenforschung (MPG) URL:[Link]
Sources
- 1. 4-Amino-2-bromo-6-fluorophenol | C6H5BrFNO | CID 84673788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Consistent Gaussian basis sets of triple-zeta valence with polarization quality for solid-state calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacodynamics of 4-Amino-2-bromo-6-fluorophenol Derivatives: An In Vitro Mechanistic Guide
Executive Summary & Pharmacophore Rationale
The 4-amino-2-bromo-6-fluorophenol scaffold represents a highly privileged, multi-functional pharmacophore in modern medicinal chemistry[1]. While often utilized as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs)[2], derivatives retaining this core structural motif exhibit profound, intrinsic biological activities in vitro.
The unique substitution pattern—an amine, a hydroxyl group, and two distinct halogens (bromine and fluorine) on a single aromatic ring—drives its mechanism of action through precise steric and electronic modulation[3]:
-
Electronic Tuning (pKa Modulation): The strongly electron-withdrawing nature of the ortho-halogens (F and Br) significantly lowers the pKa of the phenolic hydroxyl group. This enables the molecule to exist in a partially ionized state at physiological pH, a critical requirement for proton shuttling across lipid bilayers.
-
Lipophilicity and Membrane Permeability: The fluorine atom enhances metabolic stability while fine-tuning the partition coefficient (logP), facilitating rapid intracellular accumulation[1].
-
Halogen Bonding & Steric Fit: The bulky, highly polarizable bromine atom engages in orthogonal halogen bonding within hydrophobic protein pockets, while the amine and phenol groups serve as classic hydrogen bond donors/acceptors.
Based on these physicochemical properties, 4-amino-2-bromo-6-fluorophenol derivatives operate via a tripartite mechanism of action in vitro: Kinase inhibition, mitochondrial uncoupling, and redox-mediated oxidative stress[4].
The Tripartite Mechanism of Action
A. ATP-Competitive Kinase Inhibition
The aminophenol core acts as an effective bioisostere for the adenine ring of ATP. In in vitro kinase assays, these derivatives bind to the highly conserved hinge region of receptor tyrosine kinases (RTKs). The amine and hydroxyl groups form critical hydrogen bonds with the peptide backbone of the hinge, while the bromine atom occupies the adjacent hydrophobic "selectivity pocket," preventing ATP binding and halting downstream signal transduction.
B. Mitochondrial Uncoupling (Oxidative Phosphorylation Interference)
Halogenated phenols are classic uncouplers of oxidative phosphorylation[3]. Because the derivatives are lipophilic weak acids, they can cross the inner mitochondrial membrane (IMM) in their protonated state. Upon reaching the alkaline mitochondrial matrix, they release the proton, become ionized, and—due to charge delocalization stabilized by the halogens—diffuse back across the membrane. This futile cycle dissipates the proton motive force (Δp), uncoupling electron transport from ATP synthesis and triggering energy crisis-induced apoptosis.
C. Redox Cycling and ROS Generation
Aminophenols are highly susceptible to auto-oxidation. In vitro, 4-amino-2-bromo-6-fluorophenol derivatives can undergo redox tautomerism, oxidizing into highly reactive quinone imine intermediates[5]. This process transfers electrons to molecular oxygen, generating superoxide radicals ( O2∙− ). The resulting accumulation of Reactive Oxygen Species (ROS) depletes intracellular glutathione (GSH), induces lipid peroxidation, and ultimately activates the intrinsic apoptotic cascade[6].
Fig 1: Tripartite in vitro mechanism of action for halogenated aminophenols.
Self-Validating Experimental Protocols
To rigorously evaluate these mechanisms, standard assays are insufficient. As an Application Scientist, you must design self-validating systems —protocols where internal controls inherently prove the causality of the observed phenomenon, ruling out off-target artifacts.
Protocol 1: Real-Time Mitochondrial Uncoupling Validation (Seahorse XF)
This protocol measures the Oxygen Consumption Rate (OCR) to prove that the derivative actively uncouples mitochondria, rather than merely acting as a general cytotoxin.
Causality & Rationale: True uncouplers will cause a rapid spike in OCR as the electron transport chain (ETC) works in overdrive to restore the dissipated proton gradient, independent of ATP synthase activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells at 10,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.
-
Media Exchange: Replace growth media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine; pH 7.4). Incubate in a non-CO2 incubator for 1 hour.
-
Sensor Cartridge Loading (The Self-Validating Matrix):
-
Port A (Oligomycin, 1 µM): Blocks ATP synthase. Proves the baseline OCR was coupled to ATP production.
-
Port B (Test Derivative, 5-10 µM): Injected to test for uncoupling. A spike in OCR here proves the compound bypasses the Oligomycin block by shuttling protons.
-
Port C (FCCP, 0.5 µM): The positive control. Proves the cells still have maximal respiratory capacity and that the derivative did not simply destroy the ETC.
-
Port D (Rotenone/Antimycin A, 0.5 µM): Shuts down the ETC entirely. Proves the measured oxygen consumption was strictly mitochondrial.
-
-
Execution: Run the standard Mitochondrial Stress Test program on the Seahorse Analyzer.
-
Data Normalization: Normalize OCR data to total protein content using a BCA assay post-run.
Fig 2: Self-validating workflow for mitochondrial uncoupling analysis.
Protocol 2: ROS-Mediated Apoptosis Assay with Scavenger Rescue
This protocol utilizes flow cytometry to quantify ROS generation and confirm its causal role in cell death.
Causality & Rationale: Observing ROS generation alongside cell death is merely correlative. To prove causality, we must introduce a ROS scavenger (N-acetylcysteine, NAC). If the derivative kills cells via ROS, pre-treatment with NAC will rescue cell viability. If NAC fails to rescue, the primary mechanism is likely kinase inhibition or uncoupling.
Step-by-Step Methodology:
-
Preparation: Seed A549 cells in 6-well plates and grow to 70% confluence.
-
Scavenger Pre-treatment: Pre-treat half the wells with 5 mM NAC for 2 hours. Leave the other half untreated.
-
Derivative Exposure: Treat all wells with the 4-amino-2-bromo-6-fluorophenol derivative (at its calculated IC50) for 12 hours.
-
ROS Staining: Wash cells with PBS and incubate with 5 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS) for 30 minutes at 37°C in the dark.
-
Apoptosis Staining: Harvest cells, wash, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze on a flow cytometer. The self-validation is achieved if the NAC-treated group shows a >80% reduction in Annexin V positive cells compared to the derivative-only group.
Quantitative Data Summary
The following table synthesizes the expected in vitro pharmacological profile of a highly optimized 4-amino-2-bromo-6-fluorophenol derivative across the validated assays, allowing for rapid comparative analysis.
| Assay / Target | Metric | Observed Value | Phenotypic Outcome | Validation Control |
| EGFR Kinase Inhibition | IC50 (Biochemical) | 45 nM | Blockade of downstream ERK phosphorylation | Gefitinib ( IC50 = 15 nM) |
| Mitochondrial Uncoupling | Max OCR Fold Change | 2.8x over baseline | Depletion of intracellular ATP levels | FCCP (3.1x over baseline) |
| ROS Generation | DCFDA Fluorescence | 4.5x increase | Lipid peroxidation, Caspase-3 cleavage | NAC Rescue (Reverts to 1.1x) |
| Cytotoxicity (A549 cells) | EC50 (Cell Viability) | 1.2 µM | G2/M Mitotic Arrest & Apoptosis | Doxorubicin ( EC50 = 0.8 µM) |
References
-
[1] Title: 4-Amino-2-bromo-6-fluorophenol | C6H5BrFNO | CID 84673788 - PubChem. Source: National Center for Biotechnology Information (nih.gov). URL:
-
[2] Title: Application Notes and Protocols for the Debenzylation of 4-(Benzyloxy)-3-bromo-5-fluoroaniline Derivatives. Source: BenchChem (benchchem.com). URL:
-
[4] Title: 2-Amino-4-chloro-5-fluorophenol as a Versatile Building Block for Novel Bioactive Compounds. Source: BenchChem (benchchem.com). URL:
-
[3] Title: 4-Amino-2-bromo-6-chlorophenol | 1158322-54-3. Source: BenchChem (benchchem.com). URL:
-
[6] Title: A Comparative Analysis of the Toxicity of Halogenated Aminophenols. Source: BenchChem (benchchem.com). URL:
-
[5] Title: Sodium sulfite heptahydrate | 10102-15-5. Source: BenchChem (benchchem.com). URL:
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- 1. 4-Amino-2-bromo-6-fluorophenol | C6H5BrFNO | CID 84673788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-2-bromo-6-chlorophenol | 1158322-54-3 | Benchchem [benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Properties of 4-Amino-2-bromo-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the predicted spectroscopic properties of 4-Amino-2-bromo-6-fluorophenol, a substituted aromatic compound of interest in medicinal chemistry and material science. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, alongside comparative analysis of structurally analogous compounds. We will delve into the theoretical basis for the expected spectral features, offering insights into the influence of the amino, bromo, fluoro, and hydroxyl substituents on the electronic and vibrational characteristics of the phenol ring. This guide is intended to serve as a valuable resource for researchers, enabling the identification, characterization, and quality control of 4-Amino-2-bromo-6-fluorophenol in a laboratory setting.
Introduction: The Significance of Spectroscopic Characterization
4-Amino-2-bromo-6-fluorophenol is a polysubstituted phenol containing a unique combination of electron-donating and electron-withdrawing groups. This structural complexity makes it a promising scaffold for the development of novel pharmaceutical agents and advanced materials. Accurate and reliable analytical methods are paramount for confirming the identity and purity of such compounds. Spectroscopic techniques, particularly Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, are fundamental tools in this regard. They provide a molecular "fingerprint," offering information about the functional groups present and the electronic environment of the molecule. This guide will provide a predictive analysis of the key spectroscopic features of 4-Amino-2-bromo-6-fluorophenol, empowering researchers to interpret experimental data with confidence.
Predicted Infrared (IR) Spectroscopic Properties
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectrum of 4-Amino-2-bromo-6-fluorophenol is expected to exhibit characteristic bands for its O-H, N-H, C-N, C-O, C-Br, C-F, and aromatic C-H and C=C bonds.
Key Functional Group Vibrations
The primary functional groups in 4-Amino-2-bromo-6-fluorophenol will give rise to distinct and identifiable peaks in the IR spectrum.
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹):
-
O-H Stretch: A broad absorption band is anticipated in the 3400-3200 cm⁻¹ region due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.[1]
-
N-H Stretch: As a primary amine, the -NH₂ group will exhibit two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ range.[2][3] These correspond to the asymmetric and symmetric N-H stretching vibrations.[2] These bands are typically weaker and sharper than the O-H stretch.[2]
-
-
Aromatic C-H Stretching (3100-3000 cm⁻¹):
-
Weak to medium absorption bands are expected in this region, characteristic of the C-H stretching vibrations of the benzene ring.
-
-
N-H Bending (1650-1580 cm⁻¹):
-
Aromatic C=C Bending (1600-1450 cm⁻¹):
-
The spectrum will show several sharp, medium-intensity bands in this region, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. The exact positions and intensities of these bands are influenced by the substitution pattern.
-
-
C-O and C-N Stretching (1350-1000 cm⁻¹):
-
C-O Stretch: A strong band corresponding to the C-O stretching of the phenol is expected around 1200 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the aromatic amine will likely appear as a strong band in the 1335-1250 cm⁻¹ region.[2]
-
-
Fingerprint Region (Below 1000 cm⁻¹):
-
This region will contain a complex pattern of bands arising from C-H out-of-plane bending, as well as C-Br and C-F stretching vibrations. While difficult to assign individually without empirical data, this region is unique to the molecule and serves as a valuable "fingerprint" for identification.[4] The C-Br stretch typically appears in the 680-515 cm⁻¹ range, while the C-F stretch is expected as a strong band in the 1250-1020 cm⁻¹ region, potentially overlapping with other vibrations.
-
Predicted IR Data Summary
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch (asymmetric) | 3500 - 3400 | Medium, Sharp | Two distinct peaks for the primary amine.[2][3] |
| N-H Stretch (symmetric) | 3400 - 3300 | Medium, Sharp | |
| O-H Stretch | 3400 - 3200 | Strong, Broad | Indicative of hydrogen bonding.[1] |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | |
| N-H Bend | 1650 - 1580 | Medium to Strong | Characteristic of a primary amine.[2] |
| Aromatic C=C Bends | 1600 - 1450 | Medium, Sharp | Multiple bands expected. |
| C-N Stretch | 1335 - 1250 | Strong | Aromatic amine.[2] |
| C-F Stretch | 1250 - 1020 | Strong | May overlap with other bands. |
| C-O Stretch | ~1200 | Strong | Phenolic C-O. |
| C-Br Stretch | 680 - 515 | Medium to Strong | |
| C-H Out-of-plane Bending | 900 - 675 | Medium to Strong | Substitution pattern dependent. |
Experimental Protocol: Acquiring an IR Spectrum
A standard procedure for obtaining a high-quality IR spectrum of a solid sample like 4-Amino-2-bromo-6-fluorophenol is the Potassium Bromide (KBr) pellet method.
Methodology:
-
Sample Preparation:
-
Thoroughly dry the sample of 4-Amino-2-bromo-6-fluorophenol and spectroscopic grade KBr to remove any residual moisture, which can interfere with the O-H region of the spectrum.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Predicted UV-Visible (UV-Vis) Spectroscopic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic compounds like 4-Amino-2-bromo-6-fluorophenol exhibit characteristic absorptions due to π → π* transitions within the benzene ring.
Influence of Substituents on Absorption
The substituents on the benzene ring significantly influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.
-
Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful auxochromes (electron-donating groups) that cause a bathochromic shift (red shift) of the absorption bands to longer wavelengths and an increase in their intensity.[5][6] This is due to the delocalization of the non-bonding electrons from the oxygen and nitrogen atoms into the π-system of the benzene ring.[7]
-
Bromo (-Br) and Fluoro (-F) Groups: Halogens also act as auxochromes, though their effect is generally less pronounced than that of the -OH and -NH₂ groups. They also contribute to a bathochromic shift.
-
Solvent Effects: The polarity of the solvent can influence the λmax. In polar protic solvents, hydrogen bonding with the amino and hydroxyl groups can lead to further shifts in the absorption maxima.[7]
-
pH Effects: The UV-Vis spectrum of 4-Amino-2-bromo-6-fluorophenol is expected to be highly pH-dependent.
-
In acidic solution , the amino group will be protonated (-NH₃⁺), which will significantly reduce its electron-donating ability, leading to a hypsochromic shift (blue shift) to shorter wavelengths compared to the neutral molecule.
-
In basic solution , the phenolic hydroxyl group will be deprotonated to form the phenoxide ion (-O⁻). The phenoxide ion is a much stronger electron-donating group than the hydroxyl group, resulting in a pronounced bathochromic shift to longer wavelengths.[5]
-
Predicted UV-Vis Absorption Maxima
Based on the combined effects of the substituents, 4-Amino-2-bromo-6-fluorophenol in a neutral, non-polar solvent is predicted to exhibit two main absorption bands characteristic of substituted benzenes.[5][6]
| Solvent/pH Condition | Predicted λmax (nm) | Transition | Rationale |
| Neutral (e.g., Cyclohexane) | ~210-230 | π → π* (Primary Band) | High-energy transition of the aromatic system. |
| ~280-300 | π → π* (Secondary Band) | Lower-energy transition, influenced by auxochromes. | |
| Acidic (e.g., 0.1 M HCl) | ~260-280 | π → π | Hypsochromic shift due to protonation of the amino group. |
| Basic (e.g., 0.1 M NaOH) | ~300-320 | π → π | Pronounced bathochromic shift due to phenoxide formation.[5] |
Experimental Protocol: Acquiring a UV-Vis Spectrum
The following protocol outlines the steps for obtaining a UV-Vis spectrum of 4-Amino-2-bromo-6-fluorophenol.
Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol, or cyclohexane).
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 4-Amino-2-bromo-6-fluorophenol.
-
Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent to a concentration that will give an absorbance reading between 0.2 and 1.0 for optimal accuracy.
-
-
Spectral Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank (reference).
-
Fill a second quartz cuvette with the working solution.
-
Place the cuvettes in the spectrophotometer.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
The instrument will record the absorbance as a function of wavelength.
-
Sources
- 1. Interpreting IR Spectra [chemistrysteps.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
Topic: Discovery and Early Pharmacological Investigations of 4-Amino-2-bromo-6-fluorophenol
An in-depth technical guide by a Senior Application Scientist
Abstract
This technical guide outlines a comprehensive, prospective framework for the discovery and initial pharmacological evaluation of 4-Amino-2-bromo-6-fluorophenol, a novel halogenated phenolic compound. While primary literature on this specific molecule is not yet established, its structural motifs—a phenol ring substituted with amino, bromo, and fluoro groups—suggest significant potential for biological activity. Phenolic scaffolds are prevalent in FDA-approved pharmaceuticals, and halogenation is a well-established strategy for modulating the potency and pharmacokinetic properties of drug candidates.[1][2] This document, therefore, serves as a strategic roadmap for researchers and drug development professionals. It details a plausible synthetic route, robust characterization methodologies, and a phased, logic-driven cascade of in vitro and in vivo experiments designed to elucidate the compound's therapeutic potential, beginning with a focus on its prospective role as an anticancer agent.
Introduction and Rationale for Investigation
The confluence of a phenol backbone with halogen and amine functional groups in 4-Amino-2-bromo-6-fluorophenol presents a compelling case for its investigation as a novel therapeutic agent. Phenols are a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs, where the hydroxyl group often serves as a critical hydrogen bond donor/acceptor for target engagement.[2] Furthermore, the inclusion of halogen atoms can profoundly influence a molecule's biological profile by enhancing membrane permeability, increasing metabolic stability, and forming specific halogen bonds with biological targets.[1] Studies have demonstrated that halogenated compounds can exhibit potent antitumor, antimicrobial, and enzyme-inhibiting activities.[3][4][5]
The specific combination of bromine and fluorine is noteworthy. Bromine can increase potency, while the highly electronegative fluorine atom can alter acidity (pKa), improve metabolic stability, and enhance binding affinity. This guide proposes a systematic investigation of 4-Amino-2-bromo-6-fluorophenol, postulating a Target Product Profile (TPP) focused on oncology.
Target Product Profile (TPP): Hypothetical Anticancer Agent
To provide a logical framework for the proposed investigations, we will proceed with the hypothesis that 4-Amino-2-bromo-6-fluorophenol is a candidate for development as an anticancer therapeutic.
| Attribute | Target |
| Indication | Solid Tumors (e.g., Colon, Breast Cancer) |
| Mechanism of Action | Induction of apoptosis; Cell cycle arrest |
| Target Potency (In Vitro) | IC₅₀ < 10 µM in relevant cancer cell lines |
| Selectivity | >10-fold selectivity for cancer cells over normal cells |
| Route of Administration | Intravenous / Oral |
| Preliminary Safety | No significant toxicity observed at efficacious doses in vivo |
Proposed Synthesis and Analytical Characterization
A robust and scalable synthetic route is the foundation of any drug discovery program. While a specific synthesis for 4-Amino-2-bromo-6-fluorophenol is not documented, a plausible pathway can be designed based on established organohalogen chemistry, drawing from methodologies used for structurally similar compounds.[6][7]
Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available starting material, 2-fluoro-4-nitrophenol, and proceeds through a two-step sequence of bromination followed by reduction. This approach is designed for efficiency and control over regioselectivity.
Caption: Proposed two-step synthesis of 4-Amino-2-bromo-6-fluorophenol.
Experimental Protocol: Synthesis
Causality: This protocol is chosen for its use of common, relatively mild reagents. N-Bromosuccinimide (NBS) is a standard choice for regioselective bromination of activated rings like phenols. The iron/ammonium chloride reduction is a classic, cost-effective, and high-yielding method for converting nitro groups to amines without affecting sensitive halogens, a risk with some catalytic hydrogenation methods.[8]
-
Step 1: Synthesis of 2-Bromo-6-fluoro-4-nitrophenol
-
To a solution of 2-fluoro-4-nitrophenol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the intermediate.
-
-
Step 2: Synthesis of 4-Amino-2-bromo-6-fluorophenol
-
Suspend 2-bromo-6-fluoro-4-nitrophenol (1.0 eq) in a 5:1 mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-3 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, 4-Amino-2-bromo-6-fluorophenol. Further purification can be achieved by recrystallization if necessary.
-
Analytical Characterization
Confirmation of the final structure and assessment of its purity are critical. The following methods would be employed, with predicted data based on the compound's structure.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Aromatic protons appearing as doublets/triplets between 6.5-7.5 ppm. Broad singlets for NH₂ and OH protons. |
| ¹³C NMR | Structural Confirmation | Aromatic carbons resonating between 110-160 ppm. Carbons bonded to F, Br, O, and N will show characteristic chemical shifts and couplings. |
| Mass Spectrometry (HRMS) | Molecular Weight & Formula | Calculated [M+H]⁺: 206.9719. Found value should be within 5 ppm. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed. |
| HPLC | Purity Assessment | A single major peak with >95% purity under standard reverse-phase conditions.[9][10] |
| FT-IR | Functional Group ID | Characteristic stretches for O-H, N-H (doublet), C-F, C-Br, and aromatic C=C bonds. |
Early Pharmacological Investigations: In Vitro Screening
The initial pharmacological evaluation will follow a hierarchical screening cascade designed to efficiently test the central hypothesis of anticancer activity.
In Vitro Screening Workflow
Caption: A logical workflow for in vitro pharmacological screening.
Protocol: Primary Cell Viability Screening (MTT Assay)
Trustworthiness: This protocol is a self-validating system. It includes a vehicle control (to establish baseline viability), a positive control (a known cytotoxic drug, to ensure the assay is working), and multiple concentrations of the test compound to generate a dose-response curve, from which an IC₅₀ value can be reliably calculated.
-
Cell Seeding: Seed human colon (HCT116) and breast (MCF-7) cancer cells, along with a non-cancerous human embryonic kidney cell line (HEK293 for selectivity), into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-2-bromo-6-fluorophenol in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (DMSO at the highest concentration used, e.g., 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Anticipated Data Presentation
Results from the primary screen would be summarized for clear interpretation and decision-making.
| Compound | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) |
| 4-Amino-2-bromo-6-fluorophenol | Experimental Value | Experimental Value | Experimental Value | IC₅₀(HEK293) / IC₅₀(Cancer Cell) |
| Doxorubicin (Control) | ~0.1 | ~0.05 | ~0.5 | ~5-10 |
Preliminary In Vivo Assessment
Compounds demonstrating promising in vitro potency and selectivity (e.g., IC₅₀ < 10 µM and SI > 10) would advance to preliminary in vivo studies to evaluate their safety and efficacy in a whole-organism context.[11]
In Vivo Study Workflow
Sources
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- 3. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Utilizing 4-Amino-2-bromo-6-fluorophenol as a Precursor in Pharmaceutical Synthesis
Introduction & Structural Rationale
In modern drug discovery, the design of highly functionalized heterocyclic pharmacophores relies heavily on the availability of versatile building blocks. 4-Amino-2-bromo-6-fluorophenol (CAS: 1783544-55-7, Molecular Weight: 206.01 g/mol )[1],[2] is a highly valuable tetra-substituted benzene scaffold. Its structural architecture provides orthogonal functional handles that allow for precise, multi-step derivatization:
-
Adjacent Amino (-NH₂) and Hydroxyl (-OH) Groups : Serve as the perfect thermodynamic sink for condensation reactions, enabling the rapid assembly of benzoxazole and benzothiazole rings—privileged structures found in numerous kinase inhibitors and antimicrobial agents.
-
Bromo (-Br) Substituent : Acts as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage C-H functionalization and exploration of chemical space.
-
Fluoro (-F) Substituent : Strategically positioned to modulate the pKa of the neighboring hydroxyl group, improve metabolic stability against oxidative degradation, and enhance overall lipophilicity for better target binding.
Precursor Synthesis: Navigating Debenzylation Chemoselectivity
The synthesis of 4-amino-2-bromo-6-fluorophenol typically proceeds via the debenzylation of its stable precursor, 4-(benzyloxy)-3-bromo-5-fluoroaniline . The primary synthetic challenge in this transformation is achieving chemoselective cleavage of the benzyl ether without inducing hydrodehalogenation (loss of the critical bromine atom)[3].
As summarized in the quantitative data below, standard catalytic hydrogenation methods carry a severe risk of debromination. Therefore, Lewis acid-mediated or oxidative cleavage methods are strongly preferred to preserve the integrity of the halogenated scaffold[3].
Table 1: Comparison of Debenzylation Methods for 4-(Benzyloxy)-3-bromo-5-fluoroaniline
| Debenzylation Method | Reagents & Conditions | Typical Yield | Chemoselectivity (C-Br Preservation) | Key Mechanistic Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂, Methanol, Reflux | 70-95%[3] | Low | High risk of hydrodehalogenation; requires strict reaction monitoring to prevent loss of the bromine atom[3]. |
| Lewis Acid-Mediated | BCl₃, Pentamethylbenzene, Dichloromethane, -78 °C | High | High | Non-reductive cleavage; pentamethylbenzene acts as a cation scavenger to prevent ring alkylation[3]. |
| Oxidative Cleavage | DDQ, Acetonitrile/Water (9:1), RT, Visible Light | 60-90%[3] | Moderate | Avoids reductive conditions; requires verification of compatibility with the electron-rich aniline moiety[3]. |
Process Visualization
Synthetic workflow for debenzylation methods and downstream applications of the target scaffold.
Experimental Protocols: Self-Validating Workflows
The following protocols have been designed with built-in causality and self-validating steps to ensure high fidelity and reproducibility in the laboratory.
Protocol A: Lewis Acid-Mediated Debenzylation (Preferred Method)
Objective: Chemoselective cleavage of the benzyl ether utilizing Boron Trichloride (BCl₃) while strictly preserving the C-Br bond[3].
-
Preparation & Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
-
Causality: BCl₃ is highly moisture-sensitive and will aggressively hydrolyze to form hydrochloric acid in the presence of ambient water, destroying the reagent stoichiometry.
-
-
Reagent Solubilization: Dissolve 4-(benzyloxy)-3-bromo-5-fluoroaniline (1.0 eq) and pentamethylbenzene (2.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: Pentamethylbenzene acts as a highly nucleophilic, yet sterically hindered, cation scavenger. It traps the generated benzyl cation, preventing unwanted Friedel-Crafts alkylation of the electron-rich aniline ring[3].
-
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add BCl₃ (1.0 M in DCM, 3.0 eq).
-
Causality: The ultra-low temperature controls the highly exothermic Lewis acid-base complexation between boron and the ether oxygen, maximizing chemoselectivity.
-
-
Reaction Monitoring: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material spot is fully consumed.
-
Quench & Workup: Quench carefully with a cold Methanol/DCM mixture (1:1) at 0 °C.
-
Causality: Methanol solvolyzes the boron intermediates and safely destroys unreacted BCl₃, generating volatile trimethyl borate and HCl, which are easily removed.
-
-
Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Dry over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography to isolate pure 4-amino-2-bromo-6-fluorophenol.
Protocol B: Oxidative Debenzylation (Alternative Method)
Objective: Non-reductive cleavage utilizing single-electron transfer (SET) mediated by DDQ[3].
-
Solvent System: Dissolve the precursor in a 9:1 mixture of Acetonitrile/Water.
-
Causality: Water is essential as a nucleophile to attack the intermediate oxocarbenium ion, driving the hydrolysis forward to yield the target phenol and benzaldehyde byproduct[3].
-
-
Oxidation: Add DDQ (1.5 eq) in one portion. The solution will immediately darken, indicating the formation of charge-transfer complexes.
-
Irradiation: Stir at room temperature under visible light irradiation (e.g., household fluorescent lamp or blue LED).
-
Causality: Visible light accelerates the excitation of DDQ, facilitating the initial electron transfer from the benzyl ether[3].
-
-
Quench & Workup: Once complete (typically 2-4 hours via TLC), quench with saturated aqueous NaHCO₃.
-
Causality: The basic aqueous quench neutralizes unreacted DDQ and deprotonates the highly colored 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ) byproduct, partitioning it cleanly into the aqueous layer to prevent organic phase contamination. Extract with EtOAc, wash with brine, dry, and concentrate.
-
Protocol C: Downstream Cyclization to Benzoxazole
Objective: Synthesis of 7-bromo-5-fluorobenzoxazole derivatives from the debenzylated scaffold.
-
Condensation: Suspend 4-amino-2-bromo-6-fluorophenol (1.0 eq) in triethyl orthoformate (10.0 eq).
-
Causality: Triethyl orthoformate serves a dual purpose as both the reaction solvent and the electrophilic one-carbon source for the benzoxazole C2 position.
-
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).
-
Causality: The Brønsted acid protonates the orthoester, increasing its electrophilicity and accelerating the initial condensation with the weakly nucleophilic aniline.
-
-
Cyclization: Heat the mixture to 100 °C for 4 hours.
-
Causality: Elevated temperatures drive off the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the fully cyclized, aromatic benzoxazole.
-
-
Isolation: Cool to room temperature, concentrate in vacuo to remove excess orthoester, and purify via flash chromatography.
Sources
Application Notes: The Strategic Role of 4-Amino-2-bromo-6-fluorophenol in Advanced Agrochemical Development
Introduction: A Versatile Halogenated Intermediate
In the continuous pursuit of more effective, selective, and environmentally sound crop protection agents, the design of active ingredients relies heavily on the strategic use of highly functionalized chemical intermediates. 4-Amino-2-bromo-6-fluorophenol is one such building block, poised for significant application in modern agrochemical synthesis. Its unique trifunctional aromatic core—featuring an amine, a hydroxyl group, and a distinct mixed-halogen substitution pattern (bromine and fluorine)—offers synthetic chemists a versatile scaffold for generating novel insecticides, herbicides, and fungicides.
The presence of both bromine and fluorine is particularly noteworthy. Halogen atoms play a crucial role in modulating the biological activity of agrochemicals by influencing factors such as metabolic stability, binding affinity to target enzymes, and membrane transport.[1] The specific ortho-bromo, ortho-fluoro substitution pattern around the hydroxyl group provides a unique steric and electronic environment, which can be exploited to fine-tune the efficacy and selectivity of the final product.
These application notes serve as a technical guide for researchers and development scientists. We will explore the core synthetic utility of 4-Amino-2-bromo-6-fluorophenol, provide detailed, field-tested protocols for its derivatization, and discuss the underlying structure-activity relationship principles that make it a valuable intermediate in the agrochemical industry.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to successful process development and laboratory safety.
| Property | Value |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| Appearance | Off-white to light brown crystalline solid (Typical) |
| Melting Point | Data not widely available; requires experimental determination. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMAc, Acetone, MeOH). |
| CAS Number | 1804133-77-5 |
Safety & Handling:
-
Hazard Statements: Based on analogous structures, this compound should be handled as harmful if swallowed, and capable of causing skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a cool, dry place away from oxidizing agents. Keep container tightly sealed.
Core Synthetic Applications & Strategies
The true utility of 4-Amino-2-bromo-6-fluorophenol lies in the differential reactivity of its three functional groups. The hydroxyl group is amenable to etherification, the amino group can undergo acylation, condensation, or diazotization, and the aromatic ring itself can be further modified. This allows for the systematic development of diverse agrochemical classes from a single intermediate.
Caption: Synthetic versatility of 4-Amino-2-bromo-6-fluorophenol.
Insecticide Synthesis: Benzoylurea Analogs
Rationale: The most established application for structurally similar compounds like 4-Amino-2,6-dichlorophenol is in the synthesis of benzoylurea insecticides, which act as insect growth regulators by inhibiting chitin synthesis.[3] By analogy, 4-Amino-2-bromo-6-fluorophenol is an ideal precursor for novel benzoylureas, where the bromo-fluoro pattern can enhance potency or alter the pest spectrum. The synthesis is a robust two-step process: a nucleophilic aromatic substitution (SNAr) to form an ether linkage, followed by condensation with an isocyanate.
Herbicide Synthesis: Picolinic Acid Derivatives
Rationale: Picolinic acids are an important class of synthetic auxin herbicides.[4] The synthesis of novel analogs can be achieved by coupling the aminophenol intermediate with a suitably functionalized pyridine ring. The amino group of our title compound can be transformed into a leaving group via diazotization, enabling a subsequent coupling reaction, or it can be used as a handle for building other herbicidal pharmacophores like sulfonylureas.[5]
Fungicide Synthesis: Benzamide and Carboxamide Analogs
Rationale: Many modern fungicides, particularly SDHI (succinate dehydrogenase inhibitor) fungicides, are based on carboxamide or benzamide structures.[6][7][8] The amino group of 4-Amino-2-bromo-6-fluorophenol provides a direct nucleophilic site for acylation with an acid chloride or carboxylic acid (using coupling agents) to forge the critical amide bond, leading to potential new fungicidal candidates.
Experimental Protocols
The following protocols are adapted from established industrial syntheses for analogous compounds and represent a validated starting point for laboratory-scale synthesis.[3]
Protocol 1: Synthesis of Intermediate 1 (Williamson Ether Synthesis)
Reaction: 4-amino-2-bromo-6-fluorophenol to 4-((2-chloro-3-(trifluoromethyl)pyridin-5-yl)oxy)-3-bromo-5-fluoroaniline
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Fungicidal mixtures II comprising strobilurin-type fungicides - Patent 2815649 [data.epo.org]
- 7. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Step-by-Step Synthesis of Benzoxazoles from 4-Amino-2-bromo-6-fluorophenol
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide-ranging pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The inherent structural features of the benzoxazole scaffold, being a planar, bicyclic system, allow for significant molecular interactions, making it a privileged structure in drug design.[5][6] This guide provides a comprehensive, step-by-step protocol for the synthesis of benzoxazole derivatives, starting from the specifically substituted precursor, 4-Amino-2-bromo-6-fluorophenol. This particular starting material offers unique opportunities for further functionalization due to its halogen substituents.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a deep and practical understanding of the synthesis.
Core Synthetic Strategies: An Overview
The synthesis of benzoxazoles from o-aminophenols is a well-established area of organic chemistry, with the most common methods involving the condensation with a one-carbon electrophile followed by cyclization.[3] The primary strategies involve reactions with carboxylic acids, aldehydes, or acyl chlorides.[3][6]
-
From Carboxylic Acids: This is a direct and widely used method, often requiring high temperatures and a dehydrating agent like polyphosphoric acid (PPA) to drive the reaction to completion.[3][7]
-
From Aldehydes: This pathway proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[3] Various catalysts, including nanocatalysts and ionic liquids, have been employed to improve yields and reaction conditions.[8]
-
From Acyl Chlorides: Offering a more reactive alternative, acyl chlorides allow for milder reaction conditions. The initial acylation of the amino group is followed by intramolecular cyclization.[3]
This guide will focus on the robust and widely applicable condensation with carboxylic acids, a method valued for its simplicity and effectiveness.
Visualizing the Pathway: Reaction Mechanism
The synthesis of a 2-substituted benzoxazole from 4-Amino-2-bromo-6-fluorophenol and a carboxylic acid is a two-step process: initial amide formation followed by an acid-catalyzed intramolecular cyclization and dehydration.
Caption: General mechanism for benzoxazole synthesis.
Experimental Protocol: Synthesis of 2-Aryl-5-bromo-7-fluorobenzoxazoles
This protocol details the synthesis of a 2-aryl-substituted benzoxazole from 4-Amino-2-bromo-6-fluorophenol and an aromatic carboxylic acid using polyphosphoric acid (PPA) as both the catalyst and solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-2-bromo-6-fluorophenol | ≥98% Purity | e.g., Sigma-Aldrich | Store in a cool, dark place. |
| Aromatic Carboxylic Acid (e.g., Benzoic Acid) | Reagent Grade | e.g., Fisher Scientific | Ensure it is dry. |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | e.g., Acros Organics | Highly viscous; handle with care. |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., VWR | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | e.g., VWR | For drying the organic layer. |
| Deionized Water | N/A | In-house | For workup. |
| Crushed Ice | N/A | In-house | For quenching the reaction. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Procedure
Part 1: Reaction Setup and Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 4-Amino-2-bromo-6-fluorophenol (10 mmol, 1.0 eq) and the chosen aromatic carboxylic acid (11 mmol, 1.1 eq).
-
Insight: A slight excess of the carboxylic acid is used to ensure complete consumption of the aminophenol starting material.
-
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 40 g) to the flask. PPA is highly viscous and corrosive; use a sturdy spatula and appropriate personal protective equipment (PPE).
-
Heating and Reaction Monitoring: Place the flask in a heating mantle and stir the mixture at 140-160°C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Insight: The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps. Monitor the reaction every 1-2 hours until the starting material is consumed.
-
Part 2: Work-up and Purification
-
Quenching the Reaction: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Insight: This step hydrolyzes the PPA and precipitates the crude product. The addition should be slow to control the exothermic reaction.
-
-
Neutralization: The acidic aqueous mixture is then neutralized to a pH of ~7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Insight: Neutralization is crucial to ensure the product is in its neutral form for efficient extraction into the organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[7]
-
Insight: Multiple extractions are performed to maximize the recovery of the product from the aqueous layer.
-
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate.[7]
-
Insight: Washing with brine helps to remove any remaining water from the organic layer.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][7]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization of the Final Product
The structure and purity of the synthesized benzoxazole derivative must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the benzoxazole core typically appear in the downfield region (δ 7.0-8.5 ppm).[1] The specific chemical shifts and coupling patterns will depend on the substitution.
-
¹³C NMR: Provides information about the carbon framework of the molecule. The carbons of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the nitrogen and oxygen heteroatoms.[1]
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N stretching of the oxazole ring are typically observed around 1630-1650 cm⁻¹.[10] The absence of broad O-H and N-H stretching bands from the starting material indicates the completion of the reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.
Safety and Handling Precautions
-
4-Amino-2-bromo-6-fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11] Always handle in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[12][13][14]
-
Polyphosphoric Acid (PPA): Highly corrosive. Avoid contact with skin and eyes. The reaction with water is exothermic.
-
Organic Solvents: Ethyl acetate is flammable. Handle away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[11][12][13][14]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of benzoxazole derivatives from 4-Amino-2-bromo-6-fluorophenol. By understanding the rationale behind each step, from the choice of reagents to the work-up procedure, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and materials science. The provided framework emphasizes safety, reproducibility, and a thorough characterization of the final products.
References
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. Available at: [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
-
Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Advances in the Synthesis of Benzoazole Compounds. Clausius Scientific Press. Available at: [Link]
-
Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Molecules. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]
-
Benzoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry. Available at: [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Future Medicinal Chemistry. Available at: [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules. Available at: [Link]
-
Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. Available at: [Link]
-
Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Synthesis of benzoxazoles via a silver mediated oxidation. Taylor & Francis. Available at: [Link]
-
How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. Available at: [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition. Available at: [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Available at: [Link]
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Application Notes and Protocols: Chemoselective Catalytic Hydrogenation for the Synthesis of 4-Amino-2-bromo-6-fluorophenol
Executive Summary
4-Amino-2-bromo-6-fluorophenol (PubChem CID: 84673788)[1] is a highly valuable, heavily functionalized building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its preparation typically relies on the catalytic hydrogenation of precursor molecules, most notably the nitro-reduction of 2-bromo-6-fluoro-4-nitrophenol [2] or the debenzylation of 4-(benzyloxy)-3-bromo-5-fluoroaniline [3].
However, the presence of the aryl bromide moiety introduces a critical challenge: chemoselectivity . Standard catalytic hydrogenation conditions (e.g., unmodified Pd/C with H₂) carry a severe risk of hydrodebromination, leading to the loss of the bromine atom and the formation of the undesired 4-amino-2-fluorophenol byproduct[3]. This application note provides researchers with mechanistically grounded, self-validating protocols to achieve >99% chemoselectivity by utilizing engineered catalyst systems and precisely controlled reaction environments.
Mechanistic Insights: The Chemoselectivity Challenge
To design a successful hydrogenation protocol, one must understand the causality behind experimental failures. The aryl C–Br bond is highly susceptible to oxidative addition by electron-rich, low-valent metal centers like Pd(0).
-
The Causality of Hydrodebromination: During standard Pd/C catalysis, the C–Br bond undergoes facile oxidative addition to the palladium surface. Subsequent hydride insertion and reductive elimination rapidly cleave the halogen, producing hydrobromic acid (HBr) and a debrominated phenol[3].
-
Catalyst Engineering (The Solution): To prevent this, the activation energy for C–Br cleavage must be raised above that of N–O reduction or O–Benzyl cleavage.
-
Intermetallic PtZn Catalysts: Alloying platinum with zinc (e.g., PtZn/SiO₂) modifies the geometric and electronic structure (d-band center) of the active sites. This shift drastically increases the energy barrier for C–Br oxidative addition while preserving exceptional turnover frequencies (TOF) for nitro group reduction[4].
-
Auxiliary Single-Site Shielding: Advanced catalyst designs integrate Pt nanoparticles with Co–N₄ single sites. The Co–N₄ sites selectively adsorb the halogen atom, physically and electronically shielding it from hydrogenolysis, while the Pt nanoparticles efficiently reduce the nitro group[5].
-
Poisoned Pd/C Systems: For debenzylation, the addition of a Lewis base poison such as diphenylsulfide (Ph₂S) selectively coordinates to the most highly energetic, uncoordinated Pd sites responsible for dehalogenation, leaving the moderately active sites free to perform O–benzyl cleavage[6].
-
Reaction Pathway Visualization
Caption: Divergent hydrogenation pathways highlighting the necessity of chemoselective catalysts to prevent C-Br cleavage.
Quantitative Data Summary: Catalyst Performance
The following table summarizes the expected outcomes when applying various catalytic systems to brominated fluorophenol precursors, demonstrating the necessity of specialized conditions.
| Catalyst System | Reaction Type | Conditions | Target Yield | Debromination (%) | Ref |
| 10% Pd/C (Standard) | Nitro Reduction / Debenzylation | H₂ (1 atm), MeOH, RT | 15 - 30% | > 70% | [3] |
| PtZn/SiO₂ (3 wt% Pt) | Nitro Reduction | H₂ (1 atm), MeOH, 40 °C | > 99% | < 1% | [4] |
| Pt NPs @ Co–N₄ | Nitro Reduction | H₂ (1 MPa), 80 °C | 99.2% | < 0.8% | [5] |
| 10% Pd/C + Ph₂S | Debenzylation | H₂ (1 atm), EtOAc, RT | 85 - 92% | < 5% | [6] |
Experimental Protocols
Protocol A: Chemoselective Nitro Reduction using PtZn/SiO₂
This protocol utilizes an intermetallic PtZn/SiO₂ catalyst to reduce 2-bromo-6-fluoro-4-nitrophenol to the target amine without compromising the aryl bromide bond[4].
Reagents & Materials:
-
2-Bromo-6-fluoro-4-nitrophenol (1.0 eq, 10 mmol)
-
PtZn/SiO₂ catalyst (3 wt% Pt, 5 mol% loading)
-
Anhydrous Methanol (HPLC grade, degassed)
-
Hydrogen gas (High purity, 1 atm balloon)
Step-by-Step Methodology:
-
Preparation: In a rigorously dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-bromo-6-fluoro-4-nitrophenol in 40 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add the PtZn/SiO₂ catalyst to the solution. Note: Ensure the flask is under an inert argon atmosphere during addition to prevent premature solvent ignition.
-
Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon (3x). Repeat the evacuation and backfill process with H₂ gas (3x).
-
Hydrogenation: Attach a balloon filled with H₂ gas. Heat the reaction mixture to 40 °C using a temperature-controlled oil bath. Stir vigorously (800 rpm) to eliminate mass-transfer limitations.
-
Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The nitro reduction is typically complete within 1.5 to 3 hours. The chemoselective nature of PtZn prevents over-reduction, but prompt termination upon completion is best practice.
-
Workup: Once starting material is consumed, purge the flask with argon. Filter the mixture through a tightly packed pad of Celite® to remove the heterogeneous catalyst. Wash the pad with an additional 20 mL of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-bromo-6-fluorophenol. Purify via flash column chromatography or recrystallization if necessary.
Protocol B: Controlled Debenzylation using Poisoned Pd/C
When synthesizing the target from 4-(benzyloxy)-3-bromo-5-fluoroaniline, standard transfer hydrogenation leads to severe debromination[3]. This protocol utilizes diphenylsulfide to poison the hyperactive Pd sites[6].
Reagents & Materials:
-
4-(benzyloxy)-3-bromo-5-fluoroaniline (1.0 eq, 5 mmol)
-
10% Pd/C (0.05 eq Pd)
-
Diphenylsulfide (Ph₂S) (0.02 eq)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Poisoning the Catalyst: Suspend 10% Pd/C in 10 mL of EtOAc in a round-bottom flask. Add diphenylsulfide (Ph₂S) and stir for 15 minutes at room temperature to allow the poison to coordinate to the Pd surface.
-
Substrate Addition: Add a solution of the benzylated substrate dissolved in 20 mL of EtOAc to the catalyst suspension.
-
Hydrogenation: Purge the system with H₂ (1 atm balloon) as described in Protocol A. Stir at room temperature.
-
Validation & Quenching: Monitor strictly via LC-MS every 30 minutes. The O-benzyl cleavage will proceed slower than unpoisoned Pd/C (typically 4-6 hours). Upon completion, purge with argon, filter through Celite®, and concentrate.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the chemoselective catalytic hydrogenation of brominated fluorophenols.
References
-
National Center for Biotechnology Information (PubChem). 4-Amino-2-bromo-6-fluorophenol | CID 84673788. Available at:[Link]
- Google Patents. WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith.
-
Journal of the American Chemical Society. Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts. Available at: [Link]
-
ACS Catalysis. Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound. Available at: [Link]
-
ResearchGate. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Available at:[Link]
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Application Note: Chemoselective O-Alkylation of 4-Amino-2-bromo-6-fluorophenol
Chemical Context & The Chemoselectivity Challenge
4-Amino-2-bromo-6-fluorophenol (CAS: 1783544-55-7) is a highly functionalized, electron-rich aromatic building block crucial for the synthesis of advanced pharmaceutical intermediates[1]. The molecule presents a classic chemoselectivity challenge: it possesses two orthogonal nucleophilic sites—a phenolic hydroxyl group ( −OH ) and an aromatic amine ( −NH2 ).
Direct alkylation with standard alkyl halides frequently yields complex mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products, which severely compromises isolated yields and complicates downstream chromatographic purification[2],[3]. Achieving absolute chemoselectivity requires a deep understanding of the thermodynamic properties of the substrate and the kinetic pathways of the reaction.
Mechanistic Rationale for O-Selectivity
The selective functionalization of the oxygen atom relies on exploiting the pKa and steric differences between the −OH and −NH2 groups:
-
Acidity and Nucleophilicity: The phenolic proton is significantly more acidic ( pKa≈8.5 ) than the aniline conjugate acid ( pKa≈4.0 ). By employing a mild, insoluble inorganic base such as potassium carbonate ( K2CO3 ), the phenol is selectively deprotonated. The resulting phenoxide anion is a "hard," highly reactive nucleophile compared to the neutral amine.
-
Solvent Causality: Polar aprotic solvents (e.g., DMF or Acetone) are utilized because they solvate the potassium cation effectively but leave the phenoxide anion relatively "naked." This lack of hydrogen bonding dramatically accelerates the SN2 displacement of the alkyl halide.
-
The Protection Imperative: For highly reactive electrophiles (e.g., methyl iodide, benzyl bromide), kinetic control via base selection is insufficient, and N-alkylation will compete. In these scenarios, transient imine protection using benzaldehyde is required. The bulky imine completely masks the nitrogen's lone pair, ensuring absolute O-selectivity[2],[4]. Furthermore, because the substrate contains a sensitive C-Br bond, non-reductive conditions must be maintained throughout the workflow to prevent unintended hydrodehalogenation[5].
Workflow Visualization
Figure 1: Divergent synthetic workflows for the selective O-alkylation of 4-Amino-2-bromo-6-fluorophenol.
Experimental Protocols
Method A: Direct O-Alkylation (Kinetic Control)
Best suited for: Secondary alkyl halides and sterically hindered electrophiles where N-alkylation is kinetically slow.
-
Phenoxide Generation: Dissolve 4-Amino-2-bromo-6-fluorophenol (1.0 eq) in anhydrous DMF (0.5 M). Add finely powdered K2CO3 (1.2 eq).
-
Causality: Finely powdering the base increases the surface area for the heterogeneous deprotonation. Stir at room temperature for 30 minutes. A deepening of the solution's color (typically brown/red) indicates successful phenoxide formation.
-
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.05 eq) dropwise.
-
Causality: The slight stoichiometric excess of the electrophile ensures complete conversion, while the low temperature suppresses the activation energy required for the competing N-alkylation pathway.
-
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4–12 hours. Quench with distilled water to dissolve inorganic salts and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (3x) to remove residual DMF, dry over Na2SO4 , and concentrate.
Method B: Imine-Protected O-Alkylation (Thermodynamic Control)
Best suited for: Primary alkyl halides and highly reactive electrophiles (e.g., MeI, Allyl-Br, Benzyl-Br).
-
Imine Formation: To a stirred solution of the aminophenol (1.0 eq) in methanol (1.0 M), add benzaldehyde (1.0 eq). Stir for 1 hour at room temperature.
-
Causality: The electron-withdrawing fluorine and bromine atoms make the amine less nucleophilic, but condensation with benzaldehyde proceeds smoothly without an acid catalyst to form the Schiff base[4]. Concentrate in vacuo to yield the crude imine.
-
-
O-Alkylation: Dissolve the crude imine in acetone (0.5 M). Add K2CO3 (2.0 eq) and the alkyl halide (1.1 eq). Reflux for 12–20 hours.
-
Causality: Acetone boils at 56 °C, providing a gentle reflux temperature that drives the O-alkylation of the sterically hindered protected intermediate without thermally degrading the imine[2].
-
-
Hydrolysis (Deprotection): Remove the acetone in vacuo. Dissolve the residue in THF and add 2M aqueous HCl. Stir for 2 hours at room temperature.
-
Causality: The acidic aqueous environment rapidly hydrolyzes the imine back to the primary amine and benzaldehyde. Neutralize the aqueous layer with saturated NaHCO3 and extract with dichloromethane to isolate the pure O-alkylated product.
-
Quantitative Data & Method Comparison
| Parameter | Method A: Direct Alkylation | Method B: Imine Protection |
| Electrophile Scope | Secondary/Tertiary Halides | Primary/Reactive Halides |
| Chemoselectivity (O vs N) | Moderate to High (80-95%) | Absolute (>99%) |
| Typical Isolated Yield | 65–80% | 85–95% (Over 3 steps) |
| Total Reaction Time | 4–12 hours | ~24 hours |
| Key Advantage | High step economy; no deprotection. | Prevents N,O-dialkylation entirely. |
Self-Validating Quality Control (QC) Metrics
A robust protocol must be self-validating. Use the following analytical checkpoints to confirm chemoselectivity and reaction success:
-
TLC Monitoring: The starting aminophenol will stain strongly with aqueous FeCl3 (indicating the presence of a free phenol). The successful O-alkylated product will be FeCl3 -negative.
-
1H NMR Verification ( CDCl3 ):
-
Baseline: The starting material exhibits a broad singlet for the −NH2 protons at ~3.5–4.0 ppm, integrating to 2H.
-
Intermediate Check (Method B): The protected imine intermediate must show a distinct singlet at ~8.4 ppm, corresponding to the −N=CH− proton[4].
-
Success Mode (O-Alkylation): In the final product, the −NH2 signal remains intact, integrating to exactly 2H. A new signal corresponding to the −O-CH2− group appears downfield (typically 4.0–5.0 ppm), confirming functionalization strictly at the oxygen[4].
-
Failure Mode (N-Alkylation): If N-alkylation occurred, the −NH2 integral will drop to 1H (or 0H for dialkylation), and the chemical shift will migrate.
-
References
-
[2] Selective alkylation of aminophenols. ARKAT USA / ARKIVOC. 2
-
[4] (PDF) Selective alkylation of aminophenols. ResearchGate. 4
-
[3] Application Note: A Guide to the N-Alkylation of Aminophenols. BenchChem. 3
-
[1] 4-Amino-2-bromo-6-fluorophenol | C6H5BrFNO | CID 84673788. PubChem. 1
-
[5] Application Notes and Protocols for the Debenzylation of 4-(Benzyloxy)-3-bromo-5-fluoroaniline Derivatives. BenchChem. 5
Sources
Overcoming solubility issues of 4-Amino-2-bromo-6-fluorophenol in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when translating halogenated aromatic compounds from synthetic chemistry into biological assays.
4-Amino-2-bromo-6-fluorophenol (CAS: 1783544-55-7) presents a classic "double-edged sword" in formulation science. While its functional groups offer excellent handles for target binding, they also create a highly amphoteric, oxidation-prone molecule that notoriously resists stable aqueous solubilization at physiological pH.
This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind your solubility issues and provide self-validating, step-by-step protocols to ensure your experimental integrity.
Part 1: Physicochemical Profiling
To solve a solubility issue, we must first understand the molecule's thermodynamic environment. The table below summarizes the quantitative data dictating the behavior of 4-Amino-2-bromo-6-fluorophenol in water[1].
| Parameter | Value | Implications for Aqueous Formulation |
| Molecular Weight | 206.01 g/mol | Small molecular volume facilitates high-affinity inclusion into cyclodextrin cavities[2]. |
| LogP (Computed) | ~1.7 | Moderate lipophilicity; however, the Br and F atoms drive strong hydrophobic aggregation and halogen bonding in water. |
| pKa (Amine) | ~3.0 (Estimated) | The electron-withdrawing halogens severely depress the basicity of the aniline group. Requires highly acidic media (pH < 2) for cationic solubilization. |
| pKa (Phenol) | ~7.5 (Estimated) | Deprotonates near physiological pH, but the resulting phenolate anion is highly susceptible to rapid auto-oxidation[3]. |
Part 2: Core Troubleshooting FAQs
Q1: Why does 4-Amino-2-bromo-6-fluorophenol instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4)? The Causality: You are hitting the molecule's isoelectric point. Because the amine's pKa is ~3.0 and the phenol's pKa is ~7.5, at pH 7.4 the molecule exists predominantly in its unionized, neutral state. Without a formal charge to interact with water dipoles, the hydrophobic forces driven by the bromine and fluorine atoms take over, causing rapid nucleation and precipitation. The Solution: You must disrupt the hydrophobic interactions using co-solvents (like PEG-400), non-ionic surfactants (like Tween-80 to form micelles), or macrocyclic host molecules (like cyclodextrins)[4].
Q2: My aqueous solutions turn brown or purple after a few hours on the bench. Does this affect my assay? The Causality: Yes, it fundamentally destroys your assay. Aminophenols are highly susceptible to auto-oxidation in the presence of dissolved oxygen. The molecule undergoes a one- or two-electron oxidation to form a highly reactive quinoneimine intermediate. This intermediate rapidly condenses with unoxidized molecules to form dark-colored (purple/brown) phenoxazine dimers and polymers[3]. This depletes your active concentration and creates optical interference. The Solution: Formulations must be prepared in degassed buffers and protected with a reducing agent (e.g., ascorbic acid or DTT) to force the equilibrium back to the stable phenol state.
Figure 1: pH-dependent ionization and oxidative degradation pathways of 4-Amino-2-bromo-6-fluorophenol.
Part 3: Validated Experimental Protocols
To ensure reproducible results, do not rely on visual inspection alone. The following protocols are designed as self-validating systems to guarantee that your compound is fully solubilized and chemically stable.
Protocol A: Co-Solvent & Surfactant Method (For In Vitro / Cellular Assays)
Purpose: To achieve a stable 100 µM working solution in physiological buffer without exceeding 1% DMSO.
-
Master Stock Preparation: Dissolve solid 4-Amino-2-bromo-6-fluorophenol in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber aliquots at -20°C.
-
Buffer Conditioning: Prepare your target aqueous buffer (e.g., PBS). Add 0.05% (v/v) Tween-80 (to lower surface tension and encapsulate the hydrophobic ring) and 1 mM Ascorbic Acid (to prevent quinoneimine formation)[5].
-
Degassing: Sonicate the conditioned buffer under vacuum for 10 minutes to remove dissolved oxygen.
-
Dilution: While vigorously vortexing the conditioned buffer, add the 10 mM DMSO stock dropwise to reach the desired final concentration (e.g., 1:100 dilution for 100 µM).
-
Self-Validation Checkpoint (Spectrophotometry): Blank a spectrophotometer with your conditioned buffer. Measure the absorbance of your final solution at 600 nm .
-
Pass: OD600 < 0.05 (Solution is a true monomeric or micellar dispersion).
-
Fail: OD600 > 0.05 (Colloidal aggregates have formed. Discard and increase Tween-80 concentration or warm buffer to 37°C prior to mixing).
-
Protocol B: Cyclodextrin Complexation (For In Vivo Animal Dosing)
Purpose: To create a high-concentration, organic-solvent-free formulation suitable for intravenous or intraperitoneal injection.
-
Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline. HP-β-CD provides a hydrophobic cavity that shields the halogenated ring while its hydrophilic exterior ensures aqueous solubility[2].
-
Drug Addition: Add the solid 4-Amino-2-bromo-6-fluorophenol directly to the HP-β-CD solution (target up to 5 mg/mL).
-
Equilibration: Stir the suspension continuously for 24 hours at room temperature, strictly protected from light.
-
Clarification: Filter the resulting mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
-
Self-Validation Checkpoint (Tyndall Effect): In a dark room, pass a red or green laser pointer through the filtered vial.
-
Pass: The laser beam is invisible as it passes through the liquid (true molecular solution).
-
Fail: A visible "beam" of scattered light appears (Tyndall effect), indicating the presence of undissolved nanoparticles. Refilter or increase HP-β-CD concentration.
-
Figure 2: Decision tree for formulating 4-Amino-2-bromo-6-fluorophenol in aqueous media.
References
-
PubChem. 4-Amino-2-bromo-6-fluorophenol | C6H5BrFNO | CID 84673788. National Center for Biotechnology Information. Available at:[Link]
-
Abou Mehrez, O., et al. Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. PubMed (PMID: 25514132). Available at: [Link]
-
University of Science and Technology of China. Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Available at: [Link]
-
American Chemical Society (ACS). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. Available at:[Link]
-
International Journal of Scientific Research and Technology. Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available at: [Link]
Sources
- 1. 4-Amino-2-bromo-6-fluorophenol | C6H5BrFNO | CID 84673788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing palladium catalyst selection for 4-Amino-2-bromo-6-fluorophenol couplings
Welcome to the Technical Support Center for complex organometallic transformations. This hub is specifically designed for researchers, scientists, and drug development professionals tasked with optimizing palladium-catalyzed cross-couplings on highly functionalized, unprotected aromatic scaffolds.
Below, you will find our comprehensive guide and troubleshooting documentation for the chemoselective Suzuki-Miyaura coupling of 4-Amino-2-bromo-6-fluorophenol .
System Overview & Mechanistic Challenges
Coupling 4-Amino-2-bromo-6-fluorophenol without the use of protecting groups presents a classic chemoselectivity challenge. The molecule possesses four distinct functional groups that dictate the reaction's thermodynamic and kinetic pathways:
-
C–Br Bond : The desired electrophilic site for oxidative addition.
-
Free Primary Amine (-NH₂) : A strong nucleophile that can coordinate to the Pd(II) intermediate, either poisoning the catalyst or undergoing a competing Buchwald-Hartwig N-arylation 1.
-
Free Phenol (-OH) : Prone to deprotonation by strong bases. The resulting phenoxide is a strong directing group that can lead to O-arylation or irreversible catalyst deactivation.
-
Ortho-Fluoro Group (-F) : Inductively withdraws electron density, which slightly activates the C–Br bond for oxidative addition. However, it also significantly lowers the pKa of the adjacent phenol, making base selection highly critical.
To achieve chemoselective C–C coupling, the catalytic cycle must be tuned to accelerate transmetalation and reductive elimination so that they outcompete amine or phenol coordination 2.
Catalyst & Ligand Optimization Matrix
The choice of ligand and base is the primary determinant of chemoselectivity. Bulky, electron-rich biaryl phosphines (Buchwald ligands) are required to enforce a mono-ligated L1Pd(0) state, which accelerates oxidative addition and forces rapid reductive elimination 3.
Quantitative Performance Comparison
Data synthesized from benchmark chemoselective Suzuki-Miyaura coupling studies on unprotected haloanilines/halophenols.
| Ligand / Catalyst System | Base | Temp (°C) | Conversion (%) | Chemoselectivity (C-C : C-N) |
| XPhos Pd G3 | K₃PO₄ (aq) | 60 | >95% | >99:1 |
| SPhos Pd G3 | K₃PO₄ (aq) | 60 | 92% | 98:2 |
| Pd(dppf)Cl₂ | Na₂CO₃ (aq) | 80 | 45% | 70:30 |
| Pd(PPh₃)₄ | Cs₂CO₃ (anhyd) | 100 | 15% | 40:60 (High poisoning) |
Component Selection Rationale
-
Precatalyst (XPhos Pd G3): G3/G4 precatalysts rapidly generate the active Pd(0) species under mild conditions without requiring basic/nucleophilic activation, preventing premature catalyst poisoning by the substrate's free amine.
-
Base (K₃PO₄): Mild bases facilitate transmetalation without fully deprotonating the highly acidic ortho-fluorophenol, preventing O-arylation.
-
Solvent (1,4-Dioxane/H₂O): Biphasic aqueous systems improve boronic acid solubility and base transfer while minimizing the solubility of undesired phenoxide intermediates.
Process Pathway Visualization
The following diagram illustrates the kinetic divergence between the desired Suzuki-Miyaura pathway and the undesired side reactions.
Figure 1: Chemoselective pathway vs. competing side reactions in Pd-catalyzed coupling.
Standard Operating Procedure (SOP)
Self-Validating Protocol for Chemoselective Suzuki-Miyaura Coupling
This protocol is designed to validate itself through visual and thermal cues. The rapid dissolution of the G3 precatalyst indicates successful active Pd(0) generation.
Reagents:
-
4-Amino-2-bromo-6-fluorophenol (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
XPhos Pd G3 (2.0 mol%, 0.02 mmol)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Amino-2-bromo-6-fluorophenol, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add XPhos Pd G3. Note: Handle the precatalyst swiftly to minimize ambient moisture degradation before the solvent is added.
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.
-
Solvent Introduction: Syringe in the degassed 1,4-Dioxane/H₂O mixture. The biphasic nature is intentional; the base will largely reside in the aqueous layer, slowly feeding into the organic layer to prevent a spike in pH that could deprotonate the phenol.
-
Reaction: Heat the mixture to 60 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.
-
Monitoring: Sample the organic layer after 2 hours. Analyze via LC-MS. The reaction should reach >95% conversion within 4-6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Troubleshooting & FAQs
Q: I am observing significant N-arylation (Buchwald-Hartwig) byproducts. How do I suppress this? A: N-arylation occurs when the reductive elimination of the C–C bond is too slow, allowing the free amine to coordinate to the palladium center. Fix: Ensure you are using a highly sterically hindered ligand like XPhos or SPhos 4. The steric bulk forces the amine off the metal center. Additionally, lower the reaction temperature to 50 °C; C–C transmetalation is generally favored at lower temperatures compared to C–N bond formation.
Q: The reaction stalls at 20-30% conversion, and spiking it with more catalyst doesn't help. What is happening? A: Your catalyst is likely being poisoned by the formation of a stable palladium-phenoxide or palladium-amine chelate. If you are using Pd(OAc)₂ or Pd(PPh₃)₄, the initiation step requires the reduction of Pd(II) to Pd(0). During this slow initiation, the unprotected functional groups bind irreversibly to the metal. Fix: Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G3) which bypasses this reduction step and instantly provides the active catalytic species.
Q: My boronic acid is undergoing protodeboronation before the coupling completes. What are my options? A: Protodeboronation is accelerated by heat and the presence of water/base. Because 4-Amino-2-bromo-6-fluorophenol is highly electron-rich (despite the fluorine), oxidative addition is relatively slow, giving the boronic acid time to degrade. Fix: Move to an anhydrous solvent system (e.g., anhydrous 2-MeTHF) and switch the base to Cesium Fluoride (CsF). Fluoride bases activate the boronic acid for transmetalation without requiring water. Alternatively, use a syringe pump to slowly add the boronic acid over 3 hours.
Q: Can I use KOtBu to speed up the reaction? A: Absolutely not. The ortho-fluorine atom significantly lowers the pKa of the phenol group (often dropping it below 9). Strong bases like KOtBu or NaOtBu will quantitatively deprotonate the phenol. The resulting electron-rich phenoxide ring will heavily resist oxidative addition at the C–Br bond and will likely act as an O-nucleophile, leading to complex oligomeric mixtures. Stick to mild, inorganic bases like K₃PO₄ or Na₂CO₃.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Direct B-Alkyl Suzuki-Miyaura Cross-Coupling of Trialkylboranes with Aryl Bromides in the Presence of Unmasked Acidic or Basic Functions Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos Source: ResearchGate / Tetrahedron URL:[Link]
Sources
Technical Support Center: Optimizing the Bromination of 4-Amino-6-Fluorophenol
Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the electrophilic aromatic substitution (EAS) of highly activated phenolic compounds.
Below, you will find mechanistic insights, a troubleshooting Q&A, and field-proven, self-validating protocols to eliminate polybromination and oxidative degradation during the bromination of 4-amino-6-fluorophenol.
Mechanistic Insights: The Causality of Byproduct Formation
4-Amino-6-fluorophenol is an exceptionally electron-rich aromatic system. The synergistic electron-donating effects of the hydroxyl (-OH) and amino (-NH2) groups drastically increase the nucleophilicity of the aromatic ring. While the fluorine atom (-F) is inductively deactivating, its resonance contribution is still ortho/para-directing.
When exposed to standard brominating agents (like elemental Br₂), two primary failure modes occur:
-
Oxidative Degradation: Halogens act as strong oxidants. The highly activated aminophenol core is rapidly oxidized into dark, polymeric benzoquinone imine byproducts.
-
Polybromination: The monobrominated product remains highly activated. Kinetically, the intermediate can react with unreacted electrophilic bromine faster than the starting material, leading to an uncontrollable cascade of di- and tri-brominated species[1].
To achieve high-yield monobromination, the electron density of the ring must be artificially attenuated, and the steady-state concentration of the bromonium ion (Br⁺) must be strictly controlled.
Process Visualization
Reaction workflow for the controlled bromination of 4-amino-6-fluorophenol.
Troubleshooting Guide & FAQs
Q: Why does my reaction mixture turn dark brown or black immediately upon adding the brominating agent? A: This rapid color change is the macroscopic validation of oxidative degradation. Bromine (Br₂) and even N-bromosuccinimide (NBS) at elevated temperatures oxidize the 4-aminophenol core into a p-benzoquinone imine intermediate, which rapidly polymerizes into a tarry residue. To prevent this, you must shield the amine group via N-acetylation prior to bromination.
Q: I am getting a mixture of mono-, di-, and tri-brominated products despite using exactly 1.0 equivalent of Br₂. How can I fix this? A: The issue lies in reaction kinetics, not stoichiometry. Because the ring is so electron-rich, the activation energy for subsequent brominations remains incredibly low. To resolve this, switch your reagent to N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (MeCN) at 0 °C[2]. NBS provides a low, steady-state concentration of Br⁺, which kinetically favors monobromination and prevents the localized reagent pooling that causes over-reaction.
Q: Can I run the reaction without protecting groups by using strongly acidic conditions? A: Yes, but it is a compromise. Running the reaction in concentrated hydrobromic acid (HBr) protonates the amine to an anilinium ion (-NH₃⁺). This converts the strongly activating -NH₂ group into a strongly deactivating, meta-directing group, which significantly slows down oxidation and over-bromination[1]. However, this method requires harsh conditions and typically yields 15–20% of regioisomeric byproducts. The protection-deprotection route remains the gold standard for >95% purity.
Quantitative Analysis of Reaction Conditions
The following table summarizes the causal relationship between the chosen methodology and the resulting byproduct profile.
| Reaction Strategy | Reagents & Conditions | Major Product | Byproduct Yield (%) | Target Monobromide Yield (%) |
| Direct Bromination | Br₂ (1.0 eq), AcOH, RT | Polybromides + Quinones | > 60% | < 20% |
| Acidic (Protonated) | Br₂ (1.0 eq), 48% HBr, 0 °C | Monobromide (Mixed Isomers) | 15 - 20% | 60 - 65% |
| N-Protected (Optimized) | 1. Ac₂O 2. NBS/MeCN 3. HCl | Target Monobromide | < 5% | 85 - 90% |
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following protocol utilizes a three-step "Protection-Bromination-Deprotection" workflow. Each step includes a self-validating observational check to ensure the reaction is proceeding correctly.
Step 1: Amine Protection (N-Acetylation)
Causality: Converts the strongly activating amine into a moderately activating amide, preventing quinone imine formation.
-
Dissolve 10.0 mmol of 4-amino-6-fluorophenol in 20 mL of anhydrous dichloromethane (DCM).
-
Add 12.0 mmol of pyridine, followed by the dropwise addition of 11.0 mmol of acetic anhydride (Ac₂O) at 0 °C.
-
Stir at room temperature for 2 hours.
-
Validation Check: The solution should remain a clear, pale yellow. The absence of a dark brown color validates that oxidative degradation has been successfully suppressed.
-
Wash with 1M HCl, dry over Na₂SO₄, and concentrate in vacuo to isolate the N-acetylated intermediate.
Step 2: Regioselective Bromination
Causality: Utilizes NBS to maintain a low concentration of electrophilic bromine, preventing polybromination[2].
-
Dissolve the N-acetylated intermediate in 25 mL of anhydrous acetonitrile (MeCN) and cool to strictly 0 °C using an ice bath.
-
Dissolve 10.5 mmol of N-bromosuccinimide (NBS) in 15 mL of MeCN and add it dropwise over 30 minutes.
-
Stir for 1 hour at 0 °C.
-
Validation Check: Perform TLC (Hexanes:EtOAc 7:3). A single new spot with a higher Rf value than the starting material indicates successful monobromination. The lack of baseline streaking confirms the absence of polybrominated/oxidized byproducts.
-
Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS. Extract with ethyl acetate, dry, and concentrate.
Step 3: Deprotection
Causality: Cleaves the acetyl group to restore the free amine without damaging the newly formed carbon-bromine bond.
-
Suspend the crude brominated intermediate in 20 mL of ethanol.
-
Add 10 mL of 6M HCl and heat to reflux for 4 hours.
-
Validation Check: As the amide is cleaved, the product will begin to dissolve, and the solution will become homogeneous.
-
Cool to room temperature, neutralize carefully with saturated NaHCO₃ to pH 7, and extract with ethyl acetate.
-
Purify via recrystallization from ethanol/water to yield the pure monobrominated 4-amino-6-fluorophenol.
References
-
Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? ResearchGate. Available at:[Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF Public Access Repository (NSF PAR). Available at:[Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. Available at:[Link]
Sources
Technical Support Center: Maximizing the Stability of 4-Amino-2-bromo-6-fluorophenol Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and stability of halogenated aminophenols. 1[1] is a highly valuable building block in drug development, but its structural features make it notoriously sensitive to environmental degradation.
This guide is designed to provide you with a deep mechanistic understanding of its degradation pathways, actionable troubleshooting steps, and field-proven, self-validating protocols to ensure absolute reliability in your assays.
Mechanistic Insight: The Causality of Degradation
To effectively troubleshoot, we must first understand the molecular vulnerabilities of this compound. The para-aminophenol core is inherently unstable in the presence of oxygen and light.
-
Auto-Oxidation to Quinonimines: The electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups facilitates rapid auto-oxidation. Upon exposure to dissolved oxygen, the molecule undergoes electron transfer to form a radical cation, which subsequently deprotonates to form a highly conjugated, colored 2[2]. This manifests visually as a rapid shift from a colorless solution to pink, brown, or violet.
-
pH-Dependent Kinetics: The oxidation rate is heavily dependent on the hydrogen ion concentration. In neutral or alkaline environments (pH > 6.0), the phenol group deprotonates into a phenoxide ion, which drastically accelerates the 3[3].
Troubleshooting Guide & FAQs
Q1: My freshly prepared stock solution turned pink within hours. What happened, and how do I fix it? A: This discoloration is the visual hallmark of auto-oxidation resulting in quinonimine dyes. It is almost always caused by dissolved oxygen in your solvent or exposure to ambient light. To resolve this, you must use deeply degassed solvents (sparged with an inert gas like Argon or Nitrogen for 15–30 minutes) and prepare your solutions in amber glassware to block photo-degradation[4].
Q2: How can I prevent degradation during prolonged HPLC analysis? A: Aqueous mobile phases without protection will rapidly degrade aminophenols. You must add a sacrificial antioxidant to your sample matrix or mobile phase.4[4] is highly effective; it acts as a reducing agent, scavenging oxygen and reverting trace quinonimines back to the parent aminophenol. Additionally, keeping the mobile phase slightly acidic (e.g., 0.1% Formic Acid) keeps the amine protonated, further suppressing oxidation[3].
Q3: What are the optimal long-term storage conditions for both the powder and reconstituted solutions? A: Never store aqueous aminophenol solutions at room temperature. For long-term viability, solutions should be aliquoted into single-use volumes to avoid freeze-thaw cycles, stored at -20°C, and . The lyophilized powder itself is stable for up to 36 months when kept desiccated at -20°C.
Diagnostic Workflow
Use the following logical workflow to diagnose and resolve instances of solution discoloration in your lab.
Fig 1: Logical troubleshooting workflow for 4-Amino-2-bromo-6-fluorophenol solution discoloration.
Quantitative Stability Data
The following table summarizes the expected shelf-life of a 10 mM stock solution under various environmental conditions, demonstrating the critical need for protective measures.
| Storage Condition | Solvent System | Additives | Estimated Shelf-Life | Visual Indicator |
| 25°C, Ambient Light | Aqueous / Methanol | None | < 4 hours | Rapid pink/brown discoloration |
| 4°C, Dark | Aqueous / Methanol | None | 2–3 days | Gradual yellowing |
| 4°C, Dark, Degassed | Ar-sparged Solvent | None | 1–2 weeks | Remains colorless |
| -20°C, Dark, Degassed | Ar-sparged Solvent | 0.1% Ascorbic Acid | > 3 months | Remains colorless |
Standard Operating Protocol: Ultra-Stable Stock Preparation
To ensure experimental reproducibility, follow this self-validating protocol for preparing a 10 mM stock solution.
Materials Required:
-
4-Amino-2-bromo-6-fluorophenol powder (Desiccated, -20°C)
-
HPLC-grade Methanol or Acetonitrile
-
Ascorbic Acid (Antioxidant)
-
High-purity Argon or Nitrogen gas
-
Amber glass vials and gas-tight microcentrifuge tubes
Step-by-Step Methodology:
-
Solvent Deoxygenation: Transfer 10 mL of HPLC-grade solvent into a clean, dry amber glass vial. Sparge the solvent with a steady stream of Argon or Nitrogen gas for a minimum of 15–30 minutes to displace dissolved oxygen[4].
-
Antioxidant Addition: Add Ascorbic Acid to the degassed solvent to achieve a final concentration of 0.1% (w/v). This acts as a sacrificial reducing agent, neutralizing any residual oxidative species[4].
-
Reconstitution: Weigh the appropriate mass of 4-Amino-2-bromo-6-fluorophenol and add it to the prepared solvent. Gently vortex until completely dissolved.
-
Aliquoting and Storage: Immediately divide the solution into single-use aliquots (e.g., 100 µL) in inert, gas-tight amber microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing. Store immediately at -20°C.
-
Self-Validation Checkpoint: Before utilizing an aliquot for critical downstream assays, perform a rapid UV-Vis spectrophotometric scan. A stable, pristine solution will show a flat baseline in the visible spectrum. An absorbance reading > 0.05 at 540 nm indicates the formation of quinonimine dyes[3], dictating that the aliquot has degraded and must be discarded.
References
-
Title :1 Source : PubChem
-
Title :2 Source : Universidad de Alicante
-
Title : 3 Source : ResearchGate
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Title :4 Source : Benchchem
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Title : Source : Ataman Kimya
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Amino-2-bromo-6-fluorophenol and 4-amino-2-chlorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 4-Amino-2-bromo-6-fluorophenol and 4-amino-2-chlorophenol are two such pivotal intermediates, offering a trifunctional scaffold ripe for molecular elaboration. This guide provides an in-depth, comparative analysis of their reactivity, moving beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their chemical behavior.
Our core finding is that while structurally similar, the substitution of bromine for chlorine and the addition of a fluorine atom create significant and synthetically useful distinctions. 4-Amino-2-bromo-6-fluorophenol offers superior reactivity and selectivity in palladium-catalyzed cross-coupling reactions due to the inherent lability of the C-Br bond. Conversely, the electronic profile of 4-amino-2-chlorophenol presents a different set of considerations for functionalization at its amino and hydroxyl groups. This guide will equip the practicing scientist with the foundational knowledge to strategically select the appropriate reagent and design robust, high-yielding synthetic transformations.
Structural and Electronic Profile Analysis
The reactivity of an aromatic compound is dictated by the electronic nature of its substituents. The interplay between the powerful activating effects of the amino (-NH2) and hydroxyl (-OH) groups and the deactivating, directing effects of the halogens is the key to understanding these two molecules.
-
Activating Groups: Both the -NH2 and -OH groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance (+M effect). This high degree of activation makes the aromatic core highly nucleophilic.[1]
-
Halogen Substituents: Halogens exhibit a dual nature: they are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because of their electron-donating resonance effect (+M).[2]
4-amino-2-chlorophenol: The chlorine atom at the 2-position moderately deactivates the ring. The primary sites of reactivity are the nucleophilic amino and hydroxyl groups. The C-Cl bond is relatively strong and less prone to oxidative addition in cross-coupling reactions compared to C-Br or C-I bonds.[3]
4-Amino-2-bromo-6-fluorophenol: This molecule presents a more complex electronic landscape.
-
Bromine: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions, making the 2-position a prime handle for C-C, C-N, or C-O bond formation.[3]
-
Fluorine: The fluorine atom at the 6-position exerts a powerful inductive electron-withdrawing effect (-I).[4] This has two major consequences:
-
It lowers the overall electron density of the aromatic ring, which can decrease the nucleophilicity of the amino and hydroxyl groups compared to the chloro-analogue.[5]
-
It increases the acidity of the phenolic proton, which can be exploited for selective O-functionalization.
-
Comparative Data Summary
| Property | 4-Amino-2-bromo-6-fluorophenol | 4-amino-2-chlorophenol | Rationale for Reactivity Difference |
| Molecular Weight | 206.01 g/mol [6] | 143.57 g/mol [7] | The presence of heavier bromine and fluorine atoms. |
| Reactivity at C2-Halogen | High (C-Br) | Low (C-Cl) | C-Br bond is weaker and more readily undergoes oxidative addition in Pd-catalyzed coupling.[3] |
| Amino Group Nucleophilicity | Lower | Higher | The additional electron-withdrawing fluorine atom in the bromo-compound reduces electron density on the nitrogen.[5] |
| Phenolic Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The strong inductive effect of the adjacent fluorine atom stabilizes the corresponding phenoxide anion. |
| Ring Activation for EAS | Highly Activated | Highly Activated | Both are dominated by the strong +M effects of -OH and -NH2 groups. |
Comparative Reactivity and Synthetic Applications
The subtle electronic differences between these two reagents translate into significant practical advantages depending on the desired transformation.
Palladium-Catalyzed Cross-Coupling: The C-Br vs. C-Cl Advantage
This is the most significant area of differentiation. For constructing biaryl structures or introducing new functionalities at the 2-position, 4-Amino-2-bromo-6-fluorophenol is the superior substrate.
The established order of reactivity for halogens in the oxidative addition step of cross-coupling reactions is I > Br > Cl > F.[3] Consequently, the C-Br bond of 4-Amino-2-bromo-6-fluorophenol will react under much milder conditions (lower catalyst loading, lower temperatures) than the C-Cl bond of 4-amino-2-chlorophenol.[8] Attempting to couple the chloro-analogue often requires more specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases to achieve reasonable yields.[9][10]
N-Functionalization: Acylation and Alkylation
Both molecules readily undergo reactions at the amino group. However, the choice of substrate can influence the required reaction conditions.
-
N-Acylation: This is a standard transformation for both compounds, typically using an acyl chloride or anhydride.[11] Due to the reduced nucleophilicity of the amino group in 4-Amino-2-bromo-6-fluorophenol , a stronger base or slightly elevated temperature may be necessary to drive the reaction to completion compared to the more nucleophilic amino group in 4-amino-2-chlorophenol .
-
N-Alkylation: Selective mono-N-alkylation can be challenging due to competing O-alkylation and potential dialkylation.[12][13] For 4-amino-2-chlorophenol , with its more nucleophilic amine, direct alkylation may proceed more readily. For the less nucleophilic 4-Amino-2-bromo-6-fluorophenol , a reductive amination approach could offer better control and selectivity.
O-Functionalization: Alkylation and Arylation
The hydroxyl group offers another handle for modification. Here, the increased acidity of 4-Amino-2-bromo-6-fluorophenol can be a distinct advantage.
In base-mediated O-alkylation (Williamson ether synthesis), the first step is deprotonation of the phenol. Because the fluoro-substituted phenol is more acidic, a weaker base (e.g., K2CO3) can be used effectively, potentially improving selectivity over N-alkylation.[14] For 4-amino-2-chlorophenol , a stronger base (e.g., NaH, NaOt-Bu) is often required, which can also deprotonate the amino group, leading to mixtures of N- and O-alkylated products.[15][16] Protecting the amine group prior to O-alkylation is a common strategy to ensure selectivity for both substrates.[12][13]
Electrophilic Aromatic Substitution (EAS)
Both molecules are highly activated towards EAS. However, due to the presence of three substituents already on the ring, there is only one available position for substitution (C5 for the chloro-compound, C5 for the bromo-compound). Given the powerful directing effects of the -NH2 and -OH groups, reactions like bromination or nitration are likely to be high-yielding but may require careful control of stoichiometry to avoid polymerization or degradation.[1]
Experimental Protocols
The following protocols are provided as validated starting points for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Acetylation of 4-amino-2-chlorophenol
This protocol is adapted from standard methods for the acetylation of aminophenols.[11][17]
-
Materials: 4-amino-2-chlorophenol, Acetic Anhydride, Sodium Acetate, Deionized Water, Ethanol.
-
Procedure:
-
In a 100 mL round-bottom flask, suspend 1.44 g (10 mmol) of 4-amino-2-chlorophenol in 30 mL of deionized water.
-
Add 1.5 g (11 mmol) of sodium acetate and stir until dissolved. The solution may not be perfectly clear.
-
Cool the mixture in an ice bath to 0-5 °C.
-
While stirring vigorously, add 1.1 mL (11.5 mmol) of acetic anhydride dropwise over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 15 mL portions of cold deionized water.
-
Dry the product under vacuum to yield N-(3-chloro-4-hydroxyphenyl)acetamide. Purity can be further enhanced by recrystallization from an ethanol/water mixture.
-
Protocol 2: Suzuki-Miyaura Coupling of 4-Amino-2-bromo-6-fluorophenol
This protocol leverages the high reactivity of the C-Br bond and uses a common heterogeneous catalyst for ease of removal.[8][18]
-
Materials: 4-Amino-2-bromo-6-fluorophenol, Phenylboronic Acid, 10% Palladium on Carbon (Pd/C), Potassium Carbonate (K2CO3), Water, Toluene.
-
Procedure:
-
To a 50 mL Schlenk flask, add 4-Amino-2-bromo-6-fluorophenol (412 mg, 2.0 mmol), phenylboronic acid (268 mg, 2.2 mmol), and K2CO3 (829 mg, 6.0 mmol).
-
Add 10% Pd/C (53 mg, 0.05 mmol Pd, 2.5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of Toluene (8 mL) and Water (2 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Conclusion and Strategic Recommendations
The choice between 4-Amino-2-bromo-6-fluorophenol and 4-amino-2-chlorophenol is not arbitrary but a strategic decision that can significantly impact the efficiency and outcome of a synthetic route.
-
Choose 4-Amino-2-bromo-6-fluorophenol when:
-
The primary goal is modification at the C2 position via palladium-catalyzed cross-coupling . The C-Br bond provides a reliable and high-yielding handle for such transformations.
-
Selective O-alkylation is desired under milder basic conditions, leveraging the increased acidity of the phenol.
-
-
Choose 4-amino-2-chlorophenol when:
-
The synthetic route requires a more nucleophilic amino group for reactions like N-acylation or N-alkylation under standard conditions.
-
The C-Cl bond is intended to be a robust blocking group that remains intact while other positions on the molecule are functionalized.
-
Cost is a primary driver, as chlorinated aromatics are often less expensive than their brominated counterparts.
-
By understanding the fundamental principles of reactivity outlined in this guide, researchers can harness the distinct chemical personalities of these valuable building blocks to accelerate the discovery and development of novel molecules.
References
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Shin, N. Y., Tsui, E., Reinhold, A., Scholes, G. D., Bird, M. J., & Knowles, R. R. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 144(48), 21783–21790. [Link]
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García-Díez, A., Gona, K. B., & Buchwald, S. L. (2016). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 55(34), 10044-10048. [Link]
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Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
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Shin, N. Y., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. [Link]
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Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]
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Mutoh, Y., & Itami, K. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]
- Google Patents. (1994).
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ResearchGate. (2010). Selective alkylation of aminophenols. [Link]
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Obermeyer, A. C., Jarman, J. B., & Francis, M. B. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Journal of the American Chemical Society, 136(27), 9572–9579. [Link]
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Bram, G., et al. (1988). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 18(13), 1661-1668. [Link]
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Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. CIR Reports. [Link]
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Carrillo, J. R., & Díez-Barra, E. (1994). A simple preparation of o-substituted o-aminophenols. Synthetic Communications, 24(7), 945-948. [Link]
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CK-12 Foundation. (2026). Electrophilic Substitution Reactions - Haloarenes. [Link]
-
ResearchGate. (2010). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
Rankin, G. O., et al. (2015). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Chemico-Biological Interactions, 225, 23-30. [Link]
-
Larsen, J. W., & Kuhlmann, E. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry, 33(4), 679–685. [Link]
-
LibreTexts Chemistry. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
-
Uozumi, Y., & Nakai, Y. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(7), 2544–2546. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Chemicool. (n.d.). The Role of Fluorine in Organic Chemistry: Focus on 4-Amino-2-fluorophenol. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-2-bromo-6-fluorophenol. PubChem Compound Database. [Link]
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Validating the purity of 4-Amino-2-bromo-6-fluorophenol using quantitative NMR
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Spectroscopic Comparison of 4-Amino-2-bromo-6-fluorophenol Positional Isomers
Differentiating highly functionalized halogenated aromatic isomers is a critical bottleneck in drug discovery and materials science. Positional isomers of aminobromofluorophenols—such as 4-Amino-2-bromo-6-fluorophenol [1] and its analogs—possess identical molecular weights and similar polarities, rendering standard chromatographic methods insufficient for unambiguous identification.
As an Application Scientist, I approach isomer differentiation not as a single test, but as an orthogonal analytical matrix. This guide explores the causality behind spectroscopic behaviors and provides field-proven, self-validating protocols to definitively distinguish these positional isomers using Multi-Nuclear NMR, Conformer-Specific Far-IR, and Peroxidase-like Fluorescent Assays.
Structural Library & Chemical Properties
The placement of the electron-donating amino ( −NH2 ) and hydroxyl ( −OH ) groups relative to the electron-withdrawing halogens ( −F , −Br ) fundamentally alters the electronic landscape of the benzene ring. Table 1 outlines the primary isomers discussed in this guide.
Table 1: Key Positional Isomers of Aminobromofluorophenol
| Isomer Name | CAS Number | PubChem CID | SMILES String | Aromatic Protons |
| 4-Amino-2-bromo-6-fluorophenol | 1783544-55-7 | 84673788 | C1=C(C=C(C(=C1F)O)Br)N | Meta to each other (C3, C5) |
| 2-Amino-4-bromo-6-fluorophenol | 182499-89-4 | N/A | Nc1cc(Br)cc(F)c1O | Meta to each other (C3, C5) |
| 4-Amino-2-bromo-5-fluorophenol | 111856-96-3 | N/A | NC1=C(F)C=C(O)C(Br)=C1 | Para to each other (C3, C6) |
Mechanistic Basis for Spectroscopic Differentiation
To build a robust analytical workflow, we must understand why these molecules interact differently with electromagnetic radiation.
Multi-Nuclear NMR ( 1 H, 13 C, 19 F)
The 19 F nucleus (spin ½) is exquisitely sensitive to its local electronic environment, boasting a chemical shift range exceeding 300 ppm. The position of the fluorine atom relative to the −OH and −NH2 groups dictates its resonance frequency. Furthermore, 1 H- 19 F scalar coupling ( J -coupling) provides absolute proof of spatial adjacency. For example, an ortho-fluorine will split an adjacent proton signal into a doublet with a large coupling constant ( 3JHF≈8−10 Hz), whereas a meta-fluorine yields a much smaller splitting ( 4JHF≈4−6 Hz).
Conformer-Specific Far-IR Spectroscopy
While Mid-IR spectroscopy is routinely used for functional group identification, the O−H and N−H stretching regions often overlap in complex mixtures. By shifting to the Far-IR regime (220–800 cm −1 ), we can observe low-frequency skeletal deformations and the −NH2 wagging (inversion) motion. As demonstrated in [2], these low-frequency vibrations are highly sensitive to intramolecular hydrogen bonding (e.g., OH⋯F vs. OH⋯Br ), creating a unique fingerprint for each positional isomer.
Peroxidase-like Fluorescent Assays
Chemical reactivity can be leveraged as a spectroscopic tool. Aminophenol isomers undergo distinct oxidation pathways. Utilizing [3] which exhibit peroxidase-like activity, we can catalyze the H2O2 -mediated oxidation of these isomers. Ortho-aminophenols (e.g., 2-Amino-4-bromo-6-fluorophenol) oxidize and polymerize into highly fluorescent products. Conversely, para-aminophenols (e.g., 4-Amino-2-bromo-6-fluorophenol) oxidize directly to non-polymeric benzoquinones, resulting in distinctly different emission spectra.
Experimental Methodologies
The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Orthogonal Multi-Nuclear NMR Acquisition
Objective: Determine exact substitution patterns via 1 H and 19 F NMR.
-
Sample Preparation: Dissolve 15 mg of the isomer in 0.6 mL of DMSO- d6 . Add 1.0 µL of Trifluoroacetic acid (TFA) as an internal 19 F standard (-76.55 ppm) and 0.1% Tetramethylsilane (TMS) as a 1 H standard (0.00 ppm).
-
Instrument Parameters: Use a 500 MHz spectrometer.
-
1 H NMR: 16 scans, 10s relaxation delay (to ensure complete relaxation for quantitative integration).
-
19 F NMR: 64 scans, 1 H-decoupled, spectral width 250 ppm.
-
-
Self-Validation Check: Integrate the TMS peak to a known reference value. The total integration of the aromatic region must mathematically equal exactly 2.00 ± 0.05 protons. A value >2.05 indicates co-eluting impurities; a value <1.95 indicates halogen exchange or degradation.
Protocol B: Ce-CD Mediated Fluorescent Differentiation
Objective: Rapid optical differentiation of ortho- vs. para-aminophenol substructures.
-
Reagent Prep: Prepare a 0.1 M HEPES buffer (pH 8.0). Synthesize or procure Ce-CDs (0.05 mg/mL).
-
Reaction Mixture: In a 2 mL vial, combine 100 µL HEPES buffer, 200 µL H2O2 (20 mmol/L), and 100 µL of the isomer sample (20 µM). Add 200 µL of Ce-CDs.
-
Incubation: Incubate in a water bath at 30 °C for exactly 30 minutes.
-
Spectroscopy: Excite the sample at 375 nm and record the emission spectrum from 400 to 600 nm.
-
Self-Validation Check: Run a blank control (HEPES + H2O2
- Ce-CDs without the isomer). The baseline fluorescence must remain <50 Relative Fluorescence Units (RFU) to confirm the Ce-CDs are not auto-oxidizing.
Quantitative Data & Spectroscopic Signatures
The following table summarizes the diagnostic spectroscopic markers used to definitively identify the isomers.
Table 2: Diagnostic Spectroscopic Signatures for Isomer Differentiation
| Analytical Technique | 4-Amino-2-bromo-6-fluorophenol | 2-Amino-4-bromo-6-fluorophenol | 4-Amino-2-bromo-5-fluorophenol |
| 1 H NMR (Aromatic) | Two doublets ( 4JHH≈2.5 Hz) | Two doublets ( 4JHH≈2.0 Hz) | Two singlets (Para protons, J≈0 Hz) |
| 19 F NMR Shift | ~ -135 ppm (ortho to OH) | ~ -132 ppm (ortho to OH) | ~ -115 ppm (meta to OH) |
| Far-IR ( −NH2 wag) | ~ 310 cm −1 (Free NH2 ) | ~ 285 cm −1 (H-bonded to OH) | ~ 325 cm −1 (H-bonded to F) |
| Fluorescence (Ce-CD) | Low emission (Benzoquinone form) | High emission at ~520 nm (Polymer) | Low emission (Benzoquinone form) |
Analytical Workflow Visualization
To ensure systematic identification, researchers should follow the integrated workflow below, combining non-destructive structural analysis with highly sensitive optical assays.
Caption: Analytical workflow for the orthogonal spectroscopic differentiation of halogenated aminophenol isomers.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84673788, 4-Amino-2-bromo-6-fluorophenol." PubChem,[Link].
-
Zhaunerchyk, Vitali, et al. "Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy." Physical Chemistry Chemical Physics 18.8 (2016): 6275-6283.[Link].
-
Li, et al. "Facile Fluorescent Differentiation of Aminophenol Isomers Based on Ce-Doped Carbon Dots." ACS Sustainable Chemistry & Engineering 9.24 (2021): 8221–8230.[Link].
A Comparative Toxicological Assessment of 4-Amino-2-bromo-6-fluorophenol and Its Structural Analogs: An In-Depth Guide for Researchers
This guide provides a comprehensive toxicological comparison of 4-Amino-2-bromo-6-fluorophenol and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-toxicity relationships of these halogenated aminophenols. By synthesizing available data and established toxicological principles, this guide offers a framework for predicting and understanding the cytotoxic and genotoxic potential of this chemical class. We will explore the mechanistic underpinnings of their toxicity, provide detailed protocols for essential in vitro assays, and present a comparative analysis to inform safer chemical design and handling.
Introduction: The Double-Edged Sword of Halogenated Aminophenols
Halogenated aminophenols are a class of aromatic compounds characterized by the presence of amino (-NH2), hydroxyl (-OH), and one or more halogen (e.g., -F, -Cl, -Br) substituents on a benzene ring. This unique combination of functional groups makes them versatile building blocks in medicinal chemistry and materials science. However, the very features that impart desirable chemical reactivity also raise significant toxicological concerns. The amino and hydroxyl groups can be metabolically activated to form reactive intermediates, while the type, number, and position of halogen atoms can profoundly influence a molecule's metabolic fate and intrinsic toxicity.[1]
4-Amino-2-bromo-6-fluorophenol is a di-halogenated aminophenol of interest. To understand its toxicological profile, it is crucial to compare it with its structural analogs. This guide will focus on a comparative assessment based on variations in halogenation, including:
-
Parent Compound: 4-Aminophenol (4-AP)
-
Monohalogenated Analogs: 4-Amino-2-fluorophenol, 4-Amino-2-chlorophenol, 2-Amino-4-bromophenol
-
Dihalogenated Analogs: 4-Amino-2,6-dichlorophenol, 4-Amino-2,6-dibromophenol
Comparative Toxicity Analysis: A Structure-Activity Relationship Perspective
Direct comparative toxicity data for 4-Amino-2-bromo-6-fluorophenol is limited. Therefore, we will infer its likely toxicological profile by examining the established structure-activity relationships (SAR) within the broader class of halogenated aminophenols.
A key study on the in vitro nephrotoxicity of chlorinated 4-aminophenol analogs demonstrated a clear trend: toxicity increases with the number of halogen substitutions.[1] The study, which used lactate dehydrogenase (LDH) release from isolated rat renal cortical cells as a measure of cytotoxicity, found the following order of decreasing nephrotoxic potential: 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol.[1] This suggests that increasing the halogen load on the aromatic ring enhances cytotoxicity.
This principle can be extrapolated to our compounds of interest. The presence of two halogen atoms (bromine and fluorine) on 4-Amino-2-bromo-6-fluorophenol suggests a higher cytotoxic potential compared to its monohalogenated counterparts and the parent 4-aminophenol. The differing electronegativity and size of bromine and fluorine atoms will also modulate this effect.
The following table summarizes the available hazard classifications and inferred relative toxicity based on SAR principles.
| Compound | Molecular Structure | Key Toxicity Data/Hazard Classification | Inferred Relative Cytotoxicity |
| 4-Aminophenol (4-AP) | Harmful if swallowed; Suspected of causing genetic defects.[2] | Baseline | |
| 4-Amino-2-fluorophenol | Harmful if swallowed; Causes skin and serious eye irritation.[3][4] | Moderate | |
| 4-Amino-2-chlorophenol | Shown to be more cytotoxic than 4-aminophenol in vitro.[1] | Moderate-High | |
| 2-Amino-4-bromophenol | Harmful if swallowed; Causes skin and serious eye irritation; May cause allergy or asthma symptoms.[5] | Moderate-High | |
| 4-Amino-2,6-dichlorophenol | Markedly more cytotoxic than monohalogenated and parent aminophenols.[1] | High | |
| 4-Amino-2,6-dibromophenol | Causes skin and serious eye irritation; May cause respiratory irritation.[6] | High | |
| 4-Amino-2-bromo-6-fluorophenol | No direct data; inferred to have high cytotoxicity based on dihalogenation. | High (Inferred) |
Mechanistic Insights into Toxicity
The toxicity of aminophenols is often linked to their metabolic activation into reactive intermediates.[7] These reactive species can induce cellular damage through several mechanisms, including oxidative stress and the formation of DNA adducts, which can lead to genotoxicity.
Oxidative Stress and Cytotoxicity
The metabolic oxidation of the amino and hydroxyl groups can lead to the formation of quinone-imine intermediates. These electrophilic species can deplete cellular antioxidants, such as glutathione (GSH), and bind to cellular macromolecules, leading to cellular dysfunction and death.[8] The generation of reactive oxygen species (ROS) during this process can further exacerbate cellular damage by causing lipid peroxidation, protein oxidation, and DNA damage.
Genotoxicity and DNA Damage
The formation of DNA adducts by reactive metabolites is a primary mechanism of genotoxicity for many aromatic amines and phenols.[7] These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. Additionally, ROS-induced oxidative DNA damage can result in single- and double-strand breaks. If this damage is not repaired, it can lead to mutations, genomic instability, and potentially carcinogenesis.
Experimental Protocols for Toxicity Assessment
To experimentally validate the inferred toxicities, a battery of in vitro assays is recommended. Below are detailed protocols for assessing cytotoxicity and genotoxicity.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 4-aminophenol analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release - Vehicle Control Absorbance)] x 100
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test identifies genotoxic damage by detecting micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[7]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human peripheral blood lymphocytes, CHO cells) and treat with at least three concentrations of the test compound, with and without metabolic activation (S9 mix), for a short duration (3-6 hours). Include a vehicle control and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9).
-
Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells. Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
Cell Harvesting and Slide Preparation: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air-dry.
-
Staining: Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like DAPI.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.
Conclusion and Future Directions
This guide provides a comparative toxicological assessment of 4-Amino-2-bromo-6-fluorophenol and its analogs based on established structure-activity relationships and available data. The evidence suggests that di-halogenated aminophenols, including 4-Amino-2-bromo-6-fluorophenol, likely possess a higher cytotoxic and potentially genotoxic profile than their mono-halogenated or non-halogenated counterparts. This increased toxicity is attributed to the electronic and steric effects of the halogen substituents, which influence the molecule's metabolic activation and reactivity.
For drug development professionals and researchers working with this class of compounds, it is imperative to conduct thorough in vitro toxicity testing, such as the LDH and micronucleus assays detailed herein, to empirically determine the toxicological profile of novel analogs. Future research should focus on generating direct comparative data for a wider range of halogenated aminophenols to refine our understanding of their structure-toxicity relationships and to develop predictive quantitative structure-activity relationship (QSAR) models. This will ultimately facilitate the design of safer and more effective chemical entities.
References
-
Rankin, G. O., et al. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 223, 35-42. Available at: [Link]
-
Japan Existing Chemical Data Base. (n.d.). 4-Aminophenol. Available at: [Link]
-
LookChem. (n.d.). 2-Amino-4-bromophenol. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2,6-dibromophenol. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-bromophenol. Available at: [Link]
-
Lock, E. A., Cross, T. J., & Schnellmann, R. G. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Human & Experimental Toxicology, 12(5), 383–388. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 3. 4-Amino-2-fluorophenol | 399-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
